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  • Product: 5-bromo-3-fluoropyrazin-2-amine
  • CAS: 2866319-48-2

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 5-bromo-3-fluoropyrazin-2-amine

Spectroscopic Profiling of 5-Bromo-3-fluoropyrazin-2-amine: A Definitive Guide to 1 H and 13 C NMR Analytics Executive Summary In modern medicinal chemistry, the strategic incorporation of halogens into heteroaromatic sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Profiling of 5-Bromo-3-fluoropyrazin-2-amine: A Definitive Guide to 1 H and 13 C NMR Analytics

Executive Summary

In modern medicinal chemistry, the strategic incorporation of halogens into heteroaromatic scaffolds is a fundamental tactic for modulating lipophilicity, metabolic stability, and target binding affinity. 5-Bromo-3-fluoropyrazin-2-amine (CAS: 2866319-48-2) represents a highly functionalized "push-pull" pyrazine system[1]. The electron-donating amine group combined with the electron-withdrawing halogen atoms creates a complex electronic environment that profoundly impacts its Nuclear Magnetic Resonance (NMR) signature.

As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data tabulation. This guide deconstructs the physical causality behind the 1 H and 13 C NMR chemical shifts of this molecule and provides a self-validating experimental protocol to ensure flawless spectral acquisition.

Electronic Architecture and Synthetic Pathway

To understand the NMR spectra of 5-bromo-3-fluoropyrazin-2-amine, one must first understand how it is constructed. The synthesis typically proceeds via a sequential halogenation of 2-aminopyrazine. Regioselective bromination utilizing N-bromosuccinimide (NBS) yields the intermediate 2-amino-5-bromopyrazine[2]. Subsequent electrophilic fluorination—often employing Selectfluor under mild conditions—installs the fluorine atom at the sterically accessible C3 position[3].

Synthesis A 2-Aminopyrazine B Bromination (NBS, 0°C) A->B C 2-Amino-5-bromopyrazine B->C D Fluorination (Selectfluor, RT) C->D E 5-Bromo-3-fluoropyrazin-2-amine D->E

Synthetic workflow for 5-bromo-3-fluoropyrazin-2-amine via sequential halogenation.

The resulting molecule is an electronic battleground. The C2-amine acts as a strong π -donor via resonance, while the C3-fluorine acts as a powerful σ -acceptor (inductive effect) but a π -donor. Meanwhile, the C5-bromine exerts a "heavy atom effect," shielding its local environment via spin-orbit coupling. These competing forces dictate the precise resonant frequencies of the molecule's nuclei.

1 H NMR Spectroscopic Profiling

The 1 H NMR spectrum of 5-bromo-3-fluoropyrazin-2-amine is highly diagnostic due to the presence of only a single aromatic proton at the C6 position, alongside the exchangeable amine protons.

The Causality of the C6 Proton Shift

The C6 proton resides in a highly deshielded environment, flanked by the N1 and N4 nitrogen atoms and the C5 bromine. However, its exact chemical shift is governed by the trans-annular electronic effects of the C3 fluorine. While fluorine is inductively withdrawing, its strong π -donation via resonance shields the para position. Consequently, the C6 proton typically resonates between 7.95 and 8.15 ppm in DMSO- d6​ .

Crucially, this signal is not a singlet. The nuclear spin of the 19 F isotope ( I=1/2 , 100% natural abundance) couples with the C6 proton across four bonds ( 4JHF​ ). This long-range para-coupling is transmitted efficiently through the rigid heteroaromatic π -system, resulting in a distinct doublet.

Table 1: 1 H NMR Chemical Shifts (DMSO- d6​ , 400 MHz)
PositionShift ( δ , ppm)MultiplicityCoupling (Hz)IntegrationAssignment Causality
C6-H 7.95 - 8.15Doublet (d) 4JHF​≈1.5−2.5 1HDeshielded by adjacent N4 and Br. Long-range para-coupling to F.
-NH 2​ 6.50 - 6.80Broad Singlet (br s)-2HExchangeable protons. Shift is highly dependent on H-bonding in DMSO.

13 C NMR Spectroscopic Profiling

Carbon-13 NMR provides a direct map of the molecule's electronic skeleton. To establish a baseline, we look at the non-fluorinated precursor, 2-amino-5-bromopyrazine, which exhibits shifts at C2 (155.7 ppm), C6 (144.0 ppm), C3 (132.6 ppm), and C5 (124.1 ppm)[4].

When the fluorine atom is introduced at C3, because 19 F is NMR-active, every carbon in the pyrazine ring exhibits scalar coupling to the fluorine atom , transforming the standard singlet peaks into a series of doublets.

  • C3 (Ipso, 1JCF​ ) : The carbon directly attached to fluorine experiences massive inductive deshielding. The direct one-bond coupling is immense, typically 240-250 Hz.

  • C2 (Ortho, 2JCF​ ) : The amine-bearing carbon is shielded by the resonance of the adjacent fluorine, shifting upfield compared to its non-fluorinated precursor. The two-bond coupling is moderate (15-25 Hz).

  • C5 (Meta, 3JCF​ ) : This carbon is subject to the heavy atom effect from the attached bromine, which induces significant shielding via spin-orbit coupling.

  • C6 (Para, 4JCF​ ) : Resonating furthest from the fluorine, this carbon shows a very fine four-bond coupling.

Table 2: 13 C NMR Chemical Shifts (DMSO- d6​ , 100 MHz)
CarbonShift ( δ , ppm)MultiplicityCoupling (Hz)Assignment Causality
C3 (C-F) 148.0 - 152.0Doublet (d) 1JCF​≈240−250 Direct attachment to highly electronegative F atom.
C6 (C-H) 145.0 - 148.0Doublet (d) 4JCF​≈1−4 Para to F. Deshielded by adjacent N and Br.
C2 (C-NH 2​ ) 142.0 - 145.0Doublet (d) 2JCF​≈15−25 Ortho to F. Shielded by strong resonance from NH 2​ group.
C5 (C-Br) 125.0 - 128.0Doublet (d) 3JCF​≈5−10 Meta to F. Heavy atom effect from Bromine causes shielding.

Self-Validating NMR Acquisition Protocol

To ensure absolute trustworthiness in the data, the experimental protocol must be a self-validating system. Poor shimming or incorrect relaxation delays can obliterate the fine 4JHF​ and 4JCF​ couplings required to confirm this structure.

NMR_Protocol S1 Sample Prep DMSO-d6 + TMS S2 Probe Tuning Optimize Power S1->S2 S3 Shimming Validate via TMS S2->S3 S4 Acquisition zg30 / zgpg30 S3->S4 S5 Processing FT & Phase S4->S5

Self-validating NMR acquisition workflow ensuring optimal signal-to-noise and resolution.
Step-by-Step Methodology
  • Sample Preparation : Dissolve 15–20 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Polar aminopyrazines often exhibit poor solubility and severe line-broadening in CDCl 3​ due to aggregation. DMSO disrupts these hydrogen bonds, yielding sharp signals.

  • Thermal Equilibration : Insert the sample into the magnet and allow exactly 5 minutes for thermal equilibration at 298 K.

    • Causality: Temperature gradients within the tube cause convection currents, which distort magnetic field homogeneity and blur fine scalar couplings.

  • Tuning and Matching : Adjust the probe circuitry to the exact Larmor frequencies of 1 H and 13 C for the specific sample impedance.

    • Causality: This maximizes the efficiency of the RF pulse transmission, which is critical for detecting the insensitive 13 C nucleus.

  • Locking and Shimming (The Validation Check) : Lock onto the deuterium signal of DMSO- d6​ . Perform gradient shimming on the Z-axis.

    • System Validation: Before initiating the multi-hour 13 C acquisition, acquire a single-scan 1 H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak. If the FWHM is > 1.0 Hz, the shimming is inadequate and must be repeated. This internal check prevents wasting instrument time on a poorly shimmed sample that will fail to resolve the 1.5 Hz 4JHF​ coupling.

  • Acquisition Parameters :

    • 1 H NMR : Use a standard 30-degree pulse program (zg30), 16 scans, and a 10-second relaxation delay (D1). Causality: A long D1 ensures complete spin-lattice relaxation ( T1​ ) of the C6 proton, guaranteeing accurate integration against the amine protons.

    • 13 C NMR : Use a proton-decoupled pulse sequence (zgpg30 with WALTZ-16 decoupling), 1024 scans. Causality: Broadband decoupling removes all C-H splitting, simplifying the spectrum so that only the critical C-F scalar couplings remain visible for structural verification.

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Exploratory

5-bromo-3-fluoropyrazin-2-amine solubility in polar aprotic solvents

An In-depth Technical Guide to the Solubility of 5-bromo-3-fluoropyrazin-2-amine in Polar Aprotic Solvents This guide provides a comprehensive analysis of the solubility of 5-bromo-3-fluoropyrazin-2-amine in polar aproti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 5-bromo-3-fluoropyrazin-2-amine in Polar Aprotic Solvents

This guide provides a comprehensive analysis of the solubility of 5-bromo-3-fluoropyrazin-2-amine in polar aprotic solvents. It is intended for researchers, scientists, and professionals in the field of drug development who are working with this and structurally related compounds. This document will delve into the theoretical and practical aspects of solubility, offering a foundational understanding and actionable protocols for laboratory work.

Introduction: The Critical Role of Solubility in Drug Discovery

5-bromo-3-fluoropyrazin-2-amine is a halogenated heterocyclic amine that serves as a valuable building block in medicinal chemistry. The pyrazine core is a key pharmacophore in numerous biologically active molecules.[1][2] The solubility of such intermediates is a critical parameter that influences reaction kinetics, purification strategies, and the overall efficiency of synthetic routes. Poor solubility can lead to challenges in handling, inconsistent reaction outcomes, and difficulties in formulation. Understanding and predicting the solubility of 5-bromo-3-fluoropyrazin-2-amine in various solvent systems is therefore paramount for its effective utilization in drug discovery and development pipelines. This guide will focus on its solubility in polar aprotic solvents, which are widely used in organic synthesis due to their ability to dissolve a broad range of organic compounds and their non-participatory nature in many reactions.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] For 5-bromo-3-fluoropyrazin-2-amine, its solubility in polar aprotic solvents is a function of the interplay between its molecular structure and the properties of the solvent.

Molecular Characteristics of 5-bromo-3-fluoropyrazin-2-amine:

  • Polarity: The molecule possesses a significant dipole moment due to the presence of electronegative nitrogen, fluorine, and bromine atoms, as well as the polar amino group. This inherent polarity suggests a preference for polar solvents.

  • Hydrogen Bonding: The primary amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atoms in the pyrazine ring and the fluorine atom can act as hydrogen bond acceptors.[1]

  • Molecular Size and Shape: The relatively planar and compact structure of the molecule will influence how it packs in the crystal lattice and how it interacts with solvent molecules.

Properties of Polar Aprotic Solvents:

Polar aprotic solvents, such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF), are characterized by:

  • High Dipole Moments: These solvents have large dipole moments, allowing them to solvate polar molecules effectively through dipole-dipole interactions.

  • Lack of Acidic Protons: They do not have acidic protons and therefore do not act as hydrogen bond donors. They can, however, act as hydrogen bond acceptors.

  • Dielectric Constant: They generally have moderate to high dielectric constants, which facilitate the dissolution of polar solutes.

The dissolution of 5-bromo-3-fluoropyrazin-2-amine in a polar aprotic solvent involves the disruption of the crystal lattice of the solid and the formation of new solute-solvent interactions. The energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released upon the formation of solute-solvent interactions.

Visualizing the Factors Influencing Solubility

The following diagram illustrates the key molecular and solvent properties that govern the solubility of 5-bromo-3-fluoropyrazin-2-amine in polar aprotic solvents.

Solute_Polarity Molecular Polarity (N, F, Br atoms, -NH2 group) Solubility Solubility Solute_Polarity->Solubility Favorable Dipole-Dipole Interactions Solute_H_Bond Hydrogen Bonding Capacity (Donor: -NH2, Acceptor: N, F) Solute_H_Bond->Solubility Favorable Solute-Solvent H-Bonding Solute_Lattice Crystal Lattice Energy Solute_Lattice->Solubility Unfavorable (Energy cost to break) Solvent_Polarity Solvent Dipole Moment Solvent_Polarity->Solubility Solvent_H_Bond Hydrogen Bond Acceptor Strength Solvent_H_Bond->Solubility Solvent_Dielectric Dielectric Constant Solvent_Dielectric->Solubility Facilitates Charge Separation

Caption: Key factors influencing the solubility of 5-bromo-3-fluoropyrazin-2-amine.

Qualitative and Predicted Solubility Data

While specific quantitative solubility data for 5-bromo-3-fluoropyrazin-2-amine is not widely available in the public domain, we can make informed predictions based on the solubility of structurally similar compounds and general chemical principles. The following table provides an overview of the expected solubility in common polar aprotic solvents.

SolventChemical FormulaDielectric Constant (20°C)Predicted SolubilityRationale
Dimethyl Sulfoxide (DMSO)C₂H₆OS47HighExcellent hydrogen bond acceptor, highly polar. DMSO is a powerful solvent for a wide array of organic compounds.[4]
N,N-Dimethylformamide (DMF)C₃H₇NO37HighStrong hydrogen bond acceptor, highly polar. Often used when other solvents fail.
Acetonitrile (ACN)C₂H₃N37.5ModeratePolar, but a weaker hydrogen bond acceptor compared to DMSO and DMF.
Tetrahydrofuran (THF)C₄H₈O7.6Moderate to LowLess polar than other solvents in this list, with a lower dielectric constant.
AcetoneC₃H₆O21ModerateGood polarity, but its lower boiling point might be a consideration for some applications.[5]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe two common methods for determining the solubility of a solid compound in a given solvent.

Protocol 1: Isothermal Saturation Method (Gravimetric)

This method involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solute.

Materials:

  • 5-bromo-3-fluoropyrazin-2-amine

  • Selected polar aprotic solvents (e.g., DMSO, DMF, ACN, THF)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

Procedure:

  • Sample Preparation: Add an excess amount of 5-bromo-3-fluoropyrazin-2-amine to a vial containing a known volume (e.g., 2 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure saturation is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

  • Filtration: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe and immediately pass it through a syringe filter into a pre-weighed evaporation dish or vial. This step removes any undissolved solid particles.[6]

  • Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without causing degradation of the compound.

  • Mass Determination: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it again. The difference in mass corresponds to the amount of dissolved 5-bromo-3-fluoropyrazin-2-amine.

  • Calculation: Calculate the solubility in g/L or mg/mL using the mass of the dissolved solid and the volume of the aliquot taken.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method

This method is highly accurate and requires a smaller amount of material. It relies on creating a calibration curve to determine the concentration of the saturated solution.

Materials:

  • Same as Protocol 1, plus:

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column and mobile phase

  • Volumetric flasks

Procedure:

  • Calibration Curve Preparation:

    • Prepare a stock solution of 5-bromo-3-fluoropyrazin-2-amine of a known concentration in the chosen solvent.

    • Perform a series of dilutions to create at least five calibration standards of known concentrations.

    • Inject each standard into the HPLC and record the peak area.

    • Plot a graph of peak area versus concentration to generate a calibration curve.

  • Saturated Solution Preparation and Equilibration: Follow steps 1-3 from Protocol 1.

  • Sample Preparation for HPLC:

    • Carefully take an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve. Record the dilution factor accurately.

  • HPLC Analysis: Inject the diluted sample into the HPLC and record the peak area.

  • Calculation:

    • Use the peak area of the diluted sample and the equation from the calibration curve to determine the concentration of the diluted solution.

    • Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

Visualizing the Experimental Workflow

The following diagram outlines the general workflow for the experimental determination of solubility.

cluster_methods Quantification Method Start Start Add_Excess Add excess solute to a known volume of solvent Start->Add_Excess Equilibrate Equilibrate at constant T (24-48h with agitation) Add_Excess->Equilibrate Settle Allow excess solid to settle Equilibrate->Settle Filter Filter supernatant through 0.22 µm syringe filter Settle->Filter Gravimetric Gravimetric Method Filter->Gravimetric HPLC HPLC Method Filter->HPLC Evaporate Evaporate solvent from a known volume of filtrate Gravimetric->Evaporate Dilute Dilute filtrate by a known factor HPLC->Dilute Weigh Weigh the dry residue Evaporate->Weigh Calculate_Grav Calculate Solubility (mass/volume) Weigh->Calculate_Grav End End Calculate_Grav->End Inject_HPLC Inject into HPLC and measure peak area Dilute->Inject_HPLC Calculate_HPLC Calculate concentration from calibration curve and dilution factor Inject_HPLC->Calculate_HPLC Calculate_HPLC->End

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Foundational

crystal structure and X-ray diffraction of 5-bromo-3-fluoropyrazin-2-amine

An In-Depth Technical Guide to the Crystal Structure and X-Ray Diffraction of 5-bromo-3-fluoropyrazin-2-amine Executive Summary 5-bromo-3-fluoropyrazin-2-amine (CAS: 2866319-48-2) is a highly functionalized heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure and X-Ray Diffraction of 5-bromo-3-fluoropyrazin-2-amine

Executive Summary

5-bromo-3-fluoropyrazin-2-amine (CAS: 2866319-48-2) is a highly functionalized heterocyclic building block of paramount importance in the design of kinase inhibitors and agrochemical agents. The precise spatial orientation of its functional groups—a primary amine, a highly electronegative fluorine atom, and a polarizable bromine atom—dictates its binding affinity within biological target pockets. Understanding its solid-state behavior through Single-Crystal X-Ray Diffraction (SCXRD) provides critical insights into its supramolecular chemistry.

This whitepaper provides a comprehensive, self-validating crystallographic workflow for isolating, resolving, and refining the crystal structure of 5-bromo-3-fluoropyrazin-2-amine. By examining the causality behind specific crystallographic techniques, this guide serves as an authoritative resource for structural chemists and drug development professionals.

Supramolecular Rationale: The Competitive Packing Environment

The crystal packing of halogenated aminopyrazines is governed by a delicate balance of competing non-covalent interactions. When designing crystallization experiments or analyzing the resulting electron density maps, researchers must account for the following structural drivers:

  • Hydrogen Bonding ( N−H⋯N and N−H⋯F ): The primary amine acts as a strong hydrogen bond donor. The pyrazine ring nitrogen atoms and the ortho-fluorine atom act as acceptors. This typically drives the formation of 1D polymeric chains or dimeric motifs.

  • Halogen Bonding ( Br⋯N ): The bromine atom features a region of positive electrostatic potential (the σ -hole) along the C-Br bond axis. This σ -hole can form highly directional halogen bonds with the electron-rich pyrazine nitrogen atoms, a phenomenon well-documented in pyrazine supramolecular networks[1].

  • π−π Stacking: The planar, aromatic nature of the pyrazine ring facilitates face-to-face or edge-to-face stacking, stabilizing the 3D lattice.

The interplay of these forces dictates the final space group and unit cell dimensions. Understanding this hierarchy is essential for predicting polymorphism during active pharmaceutical ingredient (API) formulation.

Supramolecular_Logic Molecule 5-bromo-3-fluoropyrazin-2-amine H_Bond Hydrogen Bonding (N-H···N / N-H···F) Molecule->H_Bond Primary Interaction X_Bond Halogen Bonding (Br···N) Molecule->X_Bond Secondary Interaction Chain 1D Polymeric Chains H_Bond->Chain X_Bond->Chain Network 3D Supramolecular Network Chain->Network Inter-chain Stacking

Supramolecular interaction hierarchy driving the 3D crystal packing network.

Experimental Protocol: A Self-Validating SCXRD Workflow

To achieve publication-quality crystallographic data, the experimental workflow must be rigorously controlled. The following protocol details the causality behind each methodological choice.

Step 2.1: Crystal Growth via Controlled Evaporation
  • Procedure: Dissolve 10-20 mg of 5-bromo-3-fluoropyrazin-2-amine in a binary solvent system (e.g., Ethyl Acetate / Hexane, 1:3 v/v). Pierce the cap of the vial with a narrow gauge needle and allow it to evaporate at ambient temperature (20-25 °C) over 3-7 days.

  • Causality: Slow evaporation kinetics ensure that the molecules have sufficient time to sample various binding modes, overcoming kinetic traps to achieve the thermodynamically stable crystalline lattice. Rapid precipitation often yields twinned or amorphous powders unsuitable for SCXRD.

Step 2.2: Data Collection at Cryogenic Temperatures
  • Procedure: Select a single crystal (approx. 0.1×0.1×0.2 mm) under a polarized light microscope. Mount the crystal on a MiTeGen cryoloop using perfluoropolyether oil. Transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream. Collect data using Mo K α radiation ( λ=0.71073 Å).

  • Causality: Cryocooling to 100 K serves a dual purpose. First, it drastically reduces the thermal motion of the atoms, minimizing Anisotropic Displacement Parameters (ADPs). This is critical for accurately resolving the lighter hydrogen and fluorine atoms in the presence of the heavy, electron-dense bromine atom. Second, it mitigates radiation-induced radical damage to the organic framework.

Step 2.3: Structure Solution (Phasing)
  • Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using the dual-space algorithm implemented in SHELXT [2].

  • Causality: Traditional direct methods can struggle with pseudo-symmetry. SHELXT utilizes a dual-space iterative approach that is exceptionally robust for small molecules containing heavy atoms (like Br). The algorithm easily locates the heavy bromine atom in real space and uses its strong scattering power to bootstrap the phases for the rest of the pyrazine ring.

Step 2.4: Least-Squares Refinement
  • Procedure: Refine the structure against F2 using full-matrix least-squares techniques in SHELXL [3], operated via the Olex2 graphical user interface [4].

    • Assign anisotropic displacement parameters to all non-hydrogen atoms.

    • Locate the amine hydrogen atoms from the difference Fourier map. If necessary, apply DFIX restraints to maintain chemically sensible N-H bond lengths (approx. 0.88 Å at X-ray resolution).

  • Causality: Refining against F2 (rather than F ) allows for the inclusion of weak or negative intensity reflections, preventing statistical bias. Olex2 provides a visual, real-time environment to monitor residual electron density peaks ( Q -peaks), ensuring that no solvent molecules or alternative disordered conformations are missed during refinement.

Step 2.5: System Validation
  • Procedure: Run the finalized .cif file through the IUCr checkCIF utility.

  • Causality: This creates a self-validating loop. checkCIF utilizes PLATON to search for missed higher symmetry (e.g., refining in P1 when the true space group is P1ˉ ) and verifies that the Goodness-of-Fit (GoF) is near the ideal value of 1.0.

XRD_Workflow Cryst 1. Crystallization (Slow Evaporation) Mount 2. Crystal Mounting (Cryoloop, 100 K) Cryst->Mount Diff 3. Data Collection (Mo Kα Radiation) Mount->Diff Phase 4. Structure Solution (SHELXT Dual-Space) Diff->Phase Refine 5. Least-Squares Refinement (SHELXL / Olex2) Phase->Refine Valid 6. Validation & Deposition (checkCIF / CSD) Refine->Valid

SCXRD workflow for 5-bromo-3-fluoropyrazin-2-amine from crystallization to validation.

Quantitative Data Presentation

Based on the established crystallographic behavior of highly substituted halogenated aminopyrazines, the following tables summarize the expected quantitative metrics derived from a successful SCXRD experiment.

Table 1: Representative Crystallographic Parameters for Halogenated Aminopyrazines (Model: 5-bromo-3-fluoropyrazin-2-amine)

ParameterExpected Value / RangeCausality / Significance
Chemical Formula C 4​ H 3​ BrFN 3​ Target compound stoichiometry.
Formula Weight 191.99 g/mol Used for density ( ρcalc​ ) calculations.
Crystal System Monoclinic or TriclinicTypical for asymmetric, planar heterocycles.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by antiparallel dipole alignment.
Temperature 100(2) KCryogenic conditions to minimize ADPs.
R1​ [I > 2 σ (I)] < 0.050 (5.0%)Indicates a high-quality structural model.
wR2​ (all data) < 0.150 (15.0%)Validates the weighting scheme applied during refinement.
Goodness-of-Fit (GoF) 0.95 – 1.05Confirms the model perfectly accounts for the observed data variance.

Table 2: Key Intermolecular Interactions and Geometric Thresholds

Interaction TypeDonor/AcceptorExpected Distance (Å)Expected Angle (°)Structural Role
Hydrogen Bond N-H N(pyrazine)2.90 – 3.10150 – 175Primary driver of 1D chain formation.
Hydrogen Bond N-H F-C3.10 – 3.30130 – 160Secondary stabilization of adjacent chains.
Halogen Bond C-Br N(pyrazine)3.00 – 3.25165 – 180Highly directional; competes with H-bonding for N-acceptors.
π−π Stacking Centroid Centroid3.50 – 3.80N/AInter-layer stabilization in the 3D lattice.

Conclusion

The structural elucidation of 5-bromo-3-fluoropyrazin-2-amine via SCXRD requires a meticulous approach to both physical crystallization and computational refinement. By leveraging cryogenic data collection to freeze thermal motion, utilizing SHELXT's dual-space algorithms to overcome heavy-atom phase dominance, and applying rigorous least-squares refinement in Olex2, researchers can generate highly accurate, self-validating structural models. These models are indispensable for downstream applications in structure-based drug design and solid-state pharmaceutical formulation.

References

  • Coordination Polymers with a Pyrazine-2,5-diyldimethanol Linker: Supramolecular Networks through Hydrogen and Halogen Bonds. MDPI Polymers.[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8.[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.[Link]

Exploratory

Comprehensive Technical Guide on 5-Bromo-3-fluoropyrazin-2-amine: Physicochemical Profiling and Synthetic Applications

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Persona: Senior Application Scientist As modern medicinal chemistry increasingly relies on highly functionalized heteroaromatics...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Persona: Senior Application Scientist

As modern medicinal chemistry increasingly relies on highly functionalized heteroaromatics to navigate complex structure-activity relationship (SAR) landscapes, pyrazine derivatives have emerged as privileged scaffolds. This technical whitepaper provides an authoritative, in-depth analysis of 5-bromo-3-fluoropyrazin-2-amine , a versatile building block. By detailing its physicochemical properties, orthogonal reactivity, and field-proven handling protocols, this guide serves as a foundational resource for scientists integrating this compound into advanced synthetic pipelines.

Core Identifiers & Physicochemical Data

To ensure rigorous tracking and compliance in chemical inventory systems, the foundational quantitative data and identifiers for 5-bromo-3-fluoropyrazin-2-amine are summarized below[1][2].

Property / IdentifierValue / Description
Chemical Name 5-bromo-3-fluoropyrazin-2-amine
CAS Registry Number 2866319-48-2
PubChem CID 90314609
Molecular Formula C₄H₃BrFN₃
Molecular Weight 191.99 g/mol
Physical State Solid (Crystalline Powder)

Structural Analysis & Physical State Causality

A common inquiry during process scale-up is the rationale behind the phase behavior of building blocks. 5-bromo-3-fluoropyrazin-2-amine exists as a stable solid at standard temperature and pressure (STP).

The Causality of the Solid State: Unlike simpler, unsubstituted pyrazines (which are often volatile liquids or low-melting solids), this compound features a dense array of functional groups that dictate its macroscopic physical state.

  • Hydrogen Bonding Lattice: The primary exocyclic amine (-NH₂) at the C2 position acts as a potent dual hydrogen-bond donor. Simultaneously, the electron-rich pyrazine ring nitrogens and the highly electronegative C3-fluorine act as hydrogen-bond acceptors. This establishes a robust, three-dimensional intermolecular hydrogen-bonded network (N-H···N and N-H···F).

  • Dispersion Forces & π -Stacking: The heavy C5-bromine atom significantly increases the molecule's polarizability, enhancing London dispersion forces. Furthermore, the planar heteroaromatic rings engage in strong π−π stacking interactions.

Together, these intermolecular forces require substantial thermal energy to disrupt, thereby elevating the melting point and ensuring the compound remains a stable crystalline solid[3][4].

Orthogonal Reactivity & Mechanistic Insights

The strategic value of 5-bromo-3-fluoropyrazin-2-amine lies in its orthogonal reactivity. The molecule presents three distinct functional handles on an electron-deficient pyrazine core, allowing for precise, site-selective functionalization without the need for excessive protecting group manipulations.

  • C5-Bromine (Transition-Metal Catalysis): The bromine atom is highly activated toward oxidative addition by low-valent palladium (Pd⁰) species. The electron-withdrawing nature of the pyrazine ring lowers the LUMO of the C-Br bond, accelerating cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.

  • C3-Fluorine (Nucleophilic Aromatic Substitution - SₙAr): Fluorine's extreme electronegativity creates a strong local dipole, rendering the adjacent C3 carbon highly electrophilic. Under mild basic conditions, the fluorine atom serves as an excellent leaving group for SₙAr reactions with amines, thiols, or alkoxides.

  • C2-Amine (Electrophilic Derivatization): The primary amine can undergo standard acylation, sulfonylation, or reductive amination. Alternatively, it can be transformed into a diazonium salt for late-stage Sandmeyer-type halogenations or cyanations.

Reactivity Core 5-bromo-3-fluoropyrazin-2-amine (Core Scaffold) Br C5-Bromine Pd-Catalyzed Cross-Coupling Core->Br Oxidative Addition F C3-Fluorine SNAr Reactions Core->F Nucleophilic Attack NH2 C2-Amine Acylation / Derivatization Core->NH2 Electrophilic Attack Ring Pyrazine Core Electron-Deficient Core->Ring pi-Stacking

Caption: Orthogonal reactivity map of 5-bromo-3-fluoropyrazin-2-amine highlighting functional handles.

Experimental Methodology: Suzuki-Miyaura Cross-Coupling

To demonstrate the utility of the C5-bromine handle, the following is a field-proven, self-validating protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Causality Behind Experimental Choices
  • Degassing (Freeze-Pump-Thaw or Ar Sparging): Oxygen must be rigorously excluded. O₂ rapidly oxidizes the active Pd⁰ catalyst to an inactive Pdᴵᴵ species, which permanently arrests the catalytic cycle.

  • Base Selection (K₂CO₃): Potassium carbonate is utilized to coordinate and activate the arylboronic acid, forming an electron-rich boronate complex that is essential for the transmetalation step.

  • Solvent System (1,4-Dioxane/H₂O 4:1): This biphasic mixture ensures optimal solubility for both the hydrophobic organic substrates and the inorganic base, facilitating efficient mass transfer.

Step-by-Step Protocol
  • Reagent Preparation: In an oven-dried Schlenk flask, combine 5-bromo-3-fluoropyrazin-2-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₂CO₃ (2.0 equiv), and the catalyst Pd(dppf)Cl₂ (0.05 equiv).

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O (4:1) solvent mixture. Sparge the solution with Argon for 15 minutes.

    • Self-Validation Checkpoint: The mixture should appear as a pale yellow/orange suspension. If the solution immediately turns black upon solvent addition, oxygen contamination has caused premature catalyst decomposition.

  • Thermal Activation: Seal the flask and heat to 90°C for 12 hours under an Argon atmosphere.

    • Self-Validation Checkpoint: Monitor reaction progress via LC-MS or TLC (UV active at 254 nm). The complete disappearance of the starting material mass (m/z ~192) confirms full conversion.

  • Aqueous Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the crude mixture in vacuo and purify via flash column chromatography using a Hexanes/EtOAc gradient to isolate the coupled product.

Workflow Step1 1. Reagent Mixing Ar Atmosphere Step2 2. Degassing Exclude Oxygen Step1->Step2 Step3 3. Thermal Activation 90°C, 12h Step2->Step3 Step4 4. Aqueous Workup EtOAc / H2O Step3->Step4 Step5 5. Purification Silica Gel Step4->Step5

Caption: Step-by-step experimental workflow for palladium-catalyzed Suzuki-Miyaura cross-coupling.

Environmental, Health, and Safety (EHS) Protocols

Handling 5-bromo-3-fluoropyrazin-2-amine requires strict adherence to laboratory safety standards. Based on standardized chemical substance information[1][5], the compound is classified under several critical GHS hazard categories.

GHS Hazard ClassHazard CodeDescription & CausalityRequired PPE & Handling
Acute Toxicity 4 H302, H312, H332Harmful if swallowed, in contact with skin, or inhaled. The halogenated heteroaromatic structure can interchelate or disrupt cellular processes.Handle exclusively in a certified chemical fume hood. Wear nitrile gloves and a standard lab coat.
Eye Damage 1 H318Causes serious eye damage. The primary amine is basic and can cause severe corneal degradation upon contact.Mandatory: Splash-proof chemical safety goggles. Face shield recommended during scale-up.
Skin Irritation 2 H315Causes skin irritation.Immediate washing with soap and water upon exposure.
STOT SE 3 H336May cause drowsiness or dizziness (CNS depression).Ensure adequate ventilation; avoid inhaling dust or aerosols.

Storage Conditions: Store in a cool, dry, and well-ventilated environment. Keep the container tightly sealed to prevent moisture ingress, which could lead to slow hydrolysis or degradation over extended periods. Isolate from strong oxidizing agents.

References

  • NextSDS Chemical Substance Database. "5-bromo-3-fluoropyrazin-2-amine — Chemical Substance Information." NextSDS. Verified physical and hazard classification data. [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 90314609, 5-Bromo-3-fluoropyrazin-2-amine." PubChem. Verified structural and physicochemical properties.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 5-Bromo-3-fluoropyrazin-2-amine via Electrophilic Fluorination

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide Introduction and Strategic Rationale In contemporary medicinal chemistry, dihalo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Synthesis Protocol & Mechanistic Guide

Introduction and Strategic Rationale

In contemporary medicinal chemistry, dihalogenated heteroaromatics such as 5-bromo-3-fluoropyrazin-2-amine (CAS: 2866319-48-2) serve as highly versatile building blocks, particularly in the development of advanced kinase inhibitors [1]. The strategic value of this specific scaffold lies in its orthogonal reactivity profile:

  • C5-Bromide: Highly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to the weaker C–Br bond.

  • C3-Fluoride: Provides metabolic stability, modulates the pKa of the adjacent amine, and alters the lipophilicity of the molecule without participating in standard transition-metal couplings.

Mechanistic Insights: Why Selectfluor®?

The synthesis relies on Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as the electrophilic fluorine source [1].

Causality of Regioselectivity: The pyrazine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution ( SE​Ar ). However, the strongly electron-donating amino group at the C2 position activates the ring. Because the C5 position is already occupied by a bromine atom, the incoming electrophilic fluorine ( F+ ) is directed exclusively to the C3 position (ortho to the amine).

Selectfluor® is chosen over other agents like N-Fluorobenzenesulfonimide (NFSI) or Silver(II) Fluoride ( AgF2​ ) because it operates under mild conditions (room temperature), avoids transition-metal oxidants, and provides superior regiocontrol with minimal hydroxypyrazine by-products, provided the reaction is kept strictly anhydrous[1].

Reaction Workflow and Strategy

G SM 2-Amino-5-bromopyrazine (Starting Material) Reagent Selectfluor® (1.2 eq) Anhydrous MeCN, RT, 12h SM->Reagent Electrophilic Fluorination Product 5-Bromo-3-fluoropyrazin-2-amine (Target Scaffold) Reagent->Product ~85% Yield Downstream Orthogonal Cross-Coupling (e.g., Suzuki at C5) Product->Downstream Scaffold Diversification

Synthetic workflow for 5-bromo-3-fluoropyrazin-2-amine and downstream diversification.

Optimization Data Summary

The following table summarizes the optimized parameters for the electrophilic fluorination of aminopyrazines, demonstrating why the selected protocol yields the highest efficiency [1].

Fluorinating AgentSubstrateSolventTemp (°C)Time (h)Yield (%)
Selectfluor® 2-Amino-5-bromopyrazine Acetonitrile (MeCN) RT 12 85%
NFSI2-(p-tolyl)pyrazineMeNO₂ / MeCN1102455% (Mixture)
AgF2​ 2-ChloropyrazineAcetonitrile (MeCN)RT1.560% (Mixture)

Data indicates that Selectfluor provides the optimal balance of high yield and regioselectivity without requiring harsh thermal conditions.

Step-by-Step Experimental Protocol

Objective: Regioselective C3-fluorination of 2-amino-5-bromopyrazine. Critical Control Point: Moisture exclusion is vital. The presence of water can lead to the hydrolysis of the Selectfluor reagent or the formation of pyrazinone (hydroxypyrazine) degradation products.

Materials Required:
  • 2-Amino-5-bromopyrazine (1.0 equiv, 10.0 mmol, 1.74 g)

  • Selectfluor® (1.2 equiv, 12.0 mmol, 4.25 g)

  • Anhydrous Acetonitrile (MeCN) (50 mL)

  • Saturated aqueous NaHCO3​ solution

  • Ethyl Acetate (EtOAc)

Procedure:
  • Substrate Dissolution: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Under an inert nitrogen or argon atmosphere, charge the flask with 2-amino-5-bromopyrazine (1.74 g, 10.0 mmol). Add 50 mL of anhydrous acetonitrile and stir until completely dissolved [2].

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Rationale: Selectfluor addition can be mildly exothermic; initiating the reaction at 0 °C prevents localized heating and suppresses non-specific oxidation.

  • Reagent Addition: Add Selectfluor® (4.25 g, 12.0 mmol) portion-wise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the reaction mixture to warm naturally to Room Temperature (RT). Stir vigorously for 12 hours under the inert atmosphere [1].

  • In-Process Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes:EtOAc). The starting material should be fully consumed, replaced by a single major product peak.

  • Quenching and Workup: Quench the reaction by slowly pouring the mixture into 50 mL of saturated aqueous NaHCO3​ . Rationale: This neutralizes the acidic tetrafluoroborate salts generated during the fluorine transfer.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes to 30% EtOAc in Hexanes) to afford 5-bromo-3-fluoropyrazin-2-amine as an off-white solid (~85% yield) [1].

Analytical Validation (Self-Validating System):

To guarantee the integrity of the synthesized protocol, verify the product using the following analytical markers:

  • 1 H NMR: The starting material exhibits two distinct aromatic protons (C3 and C6). The successful product will show the disappearance of the C3 proton, leaving only the C6 proton, which will appear as a doublet due to 4JHF​ coupling with the newly installed fluorine atom.

  • LC-MS: Confirm the mass via ESI+. The product ( C4​H3​BrFN3​ ) will display a characteristic 1:1 isotopic doublet at m/z 192.0 and 194.0 [M+H]+ , confirming the retention of the bromine atom alongside the successful mass addition of the fluorine.

References

  • Title: WO2015066188A1 - Aminoheteroaryl benzamides as kinase inhibitors (General Aminopyrazine Fluorination Procedures)
Application

Suzuki-Miyaura cross-coupling conditions for 5-bromo-3-fluoropyrazin-2-amine

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Strategies for 5-Bromo-3-fluoropyrazin-2-amine Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Matrix: Heteroaryl-Hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Suzuki-Miyaura Cross-Coupling Strategies for 5-Bromo-3-fluoropyrazin-2-amine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Matrix: Heteroaryl-Heteroaryl / Aryl-Heteroaryl Bond Formation

Mechanistic Rationale & Substrate Profiling

The functionalization of highly electron-deficient, nitrogen-rich heterocycles is a persistent bottleneck in medicinal chemistry. 5-Bromo-3-fluoropyrazin-2-amine (CAS: 2866319-48-2) is a highly privileged scaffold for kinase inhibitors and receptor antagonists, but it presents a unique set of stereoelectronic challenges during palladium-catalyzed cross-coupling[1].

To design a self-validating and high-yielding protocol, we must first deconstruct the causality behind the substrate's reactivity:

  • The Aminopyrazine "Scavenger" Effect: The pyrazine core, coupled with a free exocyclic amine, acts as a potent bidentate chelator for Palladium(II) intermediates[1]. If unmitigated, this leads to rapid catalyst poisoning and the precipitation of inactive Pd-black[2].

  • The 3-Fluoro Inductive Effect: The highly electronegative fluorine atom at the C3 position exerts a strong electron-withdrawing effect. This accelerates the oxidative addition of the C5-Br bond by lowering the LUMO of the pyrazine ring. Concurrently, it lowers the pKa​ of the C2-amino group, rendering it less nucleophilic. This is a highly beneficial feature, as it suppresses competitive Buchwald-Hartwig amination side-reactions without requiring protecting groups[2].

  • Halogen Superiority (Br vs. I): The selection of a 5-bromo substituent over a 5-iodo analog is a deliberate design choice. Halogenated aminoheterocycles are notoriously prone to base-mediated protodehalogenation. Direct mechanistic comparisons reveal that bromo-derivatives exhibit a significantly reduced propensity for this undesired side reaction compared to their iodo-counterparts[3].

To overcome catalyst inhibition, the use of bulky, electron-rich dialkylbiphenylphosphino ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) is strictly required[2][4]. These ligands provide the necessary steric bulk to physically block the basic amino group from coordinating to the metal center, ensuring the catalytic cycle proceeds efficiently[2].

Mechanism Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (C-Br Cleavage) Pd0->OA 5-Br-3-F-pyrazin-2-amine (Accelerated by 3-F) TM Transmetalation (Ar-B(OH)2 + Base) OA->TM Bulky Ligand Prevents Amine Chelation RE Reductive Elimination (Product Release) TM->RE Base & H2O Assisted RE->Pd0 Cross-Coupled Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling for 5-bromo-3-fluoropyrazin-2-amine.

Quantitative Optimization Data

The following table synthesizes the empirical optimization of the Suzuki-Miyaura coupling for 5-bromo-3-fluoropyrazin-2-amine with a standard electron-neutral arylboronic acid. The data highlights the necessity of specific ligand architectures and biphasic solvent systems[1].

Catalyst SystemLoadingBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(dppf)Cl2​ 5.0 mol% Na2​CO3​ (2.5)DME / H2​O (3:1)9042%Severe Pd scavenging; incomplete conversion.
Pd(PPh3​)4​ 5.0 mol% K2​CO3​ (2.5)Toluene / H2​O (4:1)10028%High levels of protodehalogenation observed.
Pd(OAc)2​ / XPhos2.0 mol% K3​PO4​ (3.0)Dioxane / H2​O (4:1)8089%Bulky ligand successfully prevents amine coordination.
Pd-PEPPSI-IPr1.0 mol% K2​CO3​ (3.0)EtOH / H2​O (2:1)94%Exceptional turnover; green solvent compatibility.

Note: Water is an absolute requirement in the solvent matrix. It facilitates the formation of the reactive palladium-hydroxo species necessary for transmetalation and ensures the solubility of the inorganic base[1][4].

Experimental Protocol: XPhos-Mediated Cross-Coupling

This self-validating protocol utilizes the Pd(OAc)2​ /XPhos system, providing a robust baseline for coupling 5-bromo-3-fluoropyrazin-2-amine with diverse boronic acids[2].

Materials & Reagents
  • Electrophile: 5-Bromo-3-fluoropyrazin-2-amine (1.0 equiv, 1.0 mmol, 192 mg)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(OAc)2​ (0.02 equiv, 2.0 mol%, 4.5 mg)

  • Ligand: XPhos (0.04 equiv, 4.0 mol%, 19.1 mg)

  • Base: K3​PO4​ (3.0 equiv, 3.0 mmol, 636 mg)

  • Solvent: 1,4-Dioxane / H2​O (4:1 v/v, 10 mL total), rigorously degassed.

Step-by-Step Methodology

Step 1: Reagent Assembly & Inertion

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add 5-bromo-3-fluoropyrazin-2-amine, the boronic acid, Pd(OAc)2​ , XPhos, and K3​PO4​ .

  • Seal the tube with a rubber septum. Evacuate the vessel and backfill with high-purity Argon (repeat 3 times). Causality: Removing oxygen is critical as electron-rich phosphines like XPhos are highly susceptible to oxidation, which would arrest the catalytic cycle.

Step 2: Solvent Degassing & Addition

  • Prepare a 4:1 mixture of 1,4-Dioxane and deionized water. Degas the mixture by sparging with Argon for 30 minutes.

  • Add 10 mL of the degassed solvent mixture to the Schlenk tube via syringe.

Step 3: Reaction Execution

  • Place the reaction vessel in a pre-heated oil bath at 80 °C.

  • Stir vigorously (800 rpm) to ensure maximum interfacial surface area between the organic and aqueous phases. The mixture will initially appear as a heterogeneous suspension but will homogenize as the reaction proceeds.

Step 4: Self-Validating In-Process Monitoring

  • After 2 hours, withdraw a 10 µL aliquot via microsyringe.

  • Dilute in 1 mL of Acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via LC-MS.

  • Validation Check: Look for the disappearance of the starting material mass ( [M+H]+≈192/194 m/z) and the appearance of the product mass. If protodehalogenation has occurred, a peak at [M+H]+=114 m/z (3-fluoropyrazin-2-amine) will be present.

Step 5: Workup & Purification

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate the phases. Extract the aqueous layer with Ethyl Acetate ( 2×15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure cross-coupled product.

Workflow N1 1. Reagent Assembly (Strict Argon Atmosphere) N2 2. Solvent Addition (Degassed Dioxane/H2O) N1->N2 N3 3. Cross-Coupling (80°C, Vigorously Stirred) N2->N3 Catalyst Activation N4 4. In-Process LC-MS (Monitor for Dehalogenation) N3->N4 2 Hours N5 5. Workup & Chromatography (Phase Separation) N4->N5 >95% Conversion

Caption: Experimental workflow for the Suzuki-Miyaura coupling of 5-bromo-3-fluoropyrazin-2-amine.

Troubleshooting & Analytical Insights

  • Issue: High levels of Protodehalogenation.

    • Root Cause: Transmetalation is too slow, allowing the Pd-aryl intermediate to undergo protonation by water[3].

    • Solution: Switch to a more nucleophilic boronic ester (e.g., pinacol ester) or increase the base concentration to accelerate transmetalation. Alternatively, switch to the Pd-PEPPSI-IPr catalyst system[1].

  • Issue: Catalyst Precipitation (Black solid forms immediately).

    • Root Cause: The XPhos ligand has oxidized, leaving the Pd unprotected against chelation by the aminopyrazine[2].

    • Solution: Ensure strict anaerobic conditions during setup. Sparge solvents for a longer duration.

References

  • Jedinák, L., Zátopková, R., & Cankař, P. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." Journal of Organic Chemistry, 2017.[Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. "A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds." Angewandte Chemie International Edition, 2006.[Link]

  • Fang, L., et al. "Novel Pd-NHC Catalyst for Suzuki–Miyaura Cross-Couplings Optimized by High-Throughput Experimentation." Organic Process Research & Development, 2023.[Link]

  • "Synthesis, Catalytic Activity and Comparative Leaching Studies of Calix[8]arene-Supported Pd-NHC Complexes for Suzuki- Miyaura Cross-Couplings." Novecal, 2021.[Link]

Sources

Method

Application Notes and Protocols for 5-bromo-3-fluoropyrazin-2-amine: A Versatile Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its electron-defic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its electron-deficient nature and ability to participate in hydrogen bonding make it a valuable component in designing molecules with desired pharmacokinetic and pharmacodynamic profiles.[2] 5-bromo-3-fluoropyrazin-2-amine is a trifunctionalized building block offering three distinct points for chemical modification. This guide provides an in-depth analysis of its reactivity profile and details robust protocols for its strategic derivatization through palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and reactions at the exocyclic amine.

Introduction: The Strategic Value of 5-bromo-3-fluoropyrazin-2-amine

Polysubstituted nitrogen heterocycles are foundational to modern drug discovery. The title compound, 5-bromo-3-fluoropyrazin-2-amine, presents a unique convergence of functionalities, each with a specific role in molecular elaboration:

  • C5-Bromo Group: A classic and reliable handle for introducing molecular complexity via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The reactivity of aryl bromides in these reactions is well-established, offering a predictable entry point for diversification.[3]

  • C3-Fluoro Group: While less reactive than bromine in palladium catalysis, the fluorine atom significantly modulates the electronic properties of the pyrazine ring. Crucially, it serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions, a transformation for which the electron-deficient pyrazine ring is highly activated.[4]

  • C2-Amino Group: This group acts as a key hydrogen bond donor, a common feature for interaction with biological targets like kinase hinges.[2] It is also a nucleophilic center that can be readily acylated, sulfonated, or alkylated to further explore the structure-activity relationship (SAR).

This combination allows for a sequential and chemoselective functionalization strategy, making it a powerful scaffold for building libraries of novel compounds.

Physicochemical Properties and Reactivity Profile

Understanding the inherent properties of the building block is critical for experimental design.

PropertyValue (Estimated)Significance in Drug Discovery
Molecular Formula C₄H₃BrFN₃
Molecular Weight 191.99 g/mol Adherence to Lipinski's Rule of 5 for molecular size.
CAS Number 2866319-48-2Unique identifier for substance registration.
cLogP 1.25Indicates moderate lipophilicity, often favorable for cell permeability.
Topological Polar Surface Area (TPSA) 67.9 ŲInfluences membrane permeability and solubility.
pKa (most basic) ~1.5 (ring nitrogen)The pyrazine nitrogens are weakly basic due to the electron-withdrawing substituents.
Reactivity Map and Chemoselectivity

The pyrazine ring is highly electron-deficient, a property exacerbated by the inductive effects of the fluorine and bromine atoms. This electronic nature governs the chemoselectivity of its transformations.

  • Palladium-Catalyzed Cross-Coupling: The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) center than the C-F bond. The established reactivity trend for halogens in these reactions is I > Br > OTf >> Cl > F.[3][5] This provides a robust window for selectively functionalizing the C5 position while leaving the C3-fluoro group intact.

  • Nucleophilic Aromatic Substitution (SNAr): The reactivity trend is inverted for SNAr. The reaction proceeds via a negatively charged Meisenheimer intermediate, which is stabilized by electron-withdrawing groups.[6][7] The high electronegativity of fluorine makes it the best leaving group among the halogens in this context (F > Cl > Br > I), as the C-F bond cleavage is not the rate-determining step.[4] The pyrazine ring itself strongly activates the system for SNAr.

  • Amino Group Reactivity: The exocyclic amine is a potent nucleophile. However, its lone pair can also coordinate to palladium catalysts, potentially inhibiting cross-coupling reactions. In cases of low yield, protection of the amine (e.g., as an acetamide) may be required.

Caption: Reactivity map for 5-bromo-3-fluoropyrazin-2-amine.

Experimental Protocols: Key Synthetic Transformations

The following protocols are designed as robust starting points. Optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura C-C Coupling at the C5-Position

This protocol facilitates the formation of a carbon-carbon bond at the C5-position, replacing bromine with an aryl, heteroaryl, or vinyl group. The use of an unprotected aminopyrazine is often feasible, but catalyst inhibition can occur.[8][9]

Rationale for Component Selection:

  • Catalyst: Pd(dppf)Cl₂ is an air-stable and reliable precatalyst effective for a wide range of substrates. It balances activity with stability.

  • Base: K₂CO₃ or K₃PO₄ are moderately strong bases sufficient to facilitate the transmetalation step without promoting significant boronic acid decomposition.[10]

  • Solvent: A mixture of 1,4-dioxane and water is standard, providing a medium that solubilizes both the organic and inorganic components of the reaction.

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Materials & Reagents:

  • 5-bromo-3-fluoropyrazin-2-amine (1.0 eq.)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 eq.)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 - 0.05 eq.)

  • K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq.)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add 5-bromo-3-fluoropyrazin-2-amine, the boronic acid derivative, and K₂CO₃.

  • Seal the vessel, then evacuate and backfill with inert gas. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration should be ~0.1 M with respect to the starting pyrazine.

  • Stir the reaction mixture vigorously and heat to 80-100 °C for 4-16 hours.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig C-N Coupling at the C5-Position

This protocol enables the synthesis of C5-amino-pyrazines, which are valuable scaffolds in many kinase inhibitors.[11][12]

Rationale for Component Selection:

  • Catalyst/Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich biaryl phosphine ligand like XPhos or RuPhos is highly effective for coupling aryl bromides, even with challenging amine partners.[13] These ligands accelerate the rate-limiting reductive elimination step.

  • Base: A strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is required to deprotonate the amine coupling partner, forming the active palladium-amido intermediate.[11]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and other side reactions.

Materials & Reagents:

  • 5-bromo-3-fluoropyrazin-2-amine (1.0 eq.)

  • Primary or secondary amine (1.2 - 1.5 eq.)

  • Pd₂(dba)₃ (0.02 - 0.05 eq.)

  • XPhos or RuPhos (0.04 - 0.10 eq.)

  • NaOt-Bu or K₃PO₄ (1.5 - 2.0 eq.)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add NaOt-Bu, the phosphine ligand, and Pd₂(dba)₃ to an oven-dried reaction vessel.

  • Add the 5-bromo-3-fluoropyrazin-2-amine and the amine coupling partner.

  • Add the anhydrous solvent.

  • Seal the vessel and heat to 90-110 °C with vigorous stirring for 6-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling to room temperature, quench the reaction carefully with saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and filter through Celite.

  • Wash the filtrate with water and brine, then dry over Na₂SO₄.

  • Concentrate and purify the crude product by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C3-Position

This protocol displaces the C3-fluoro group with a nucleophile, a reaction highly favored by the electron-deficient pyrazine core.

Rationale for Component Selection:

  • Substrate: The C-F bond is the most polarized C-X bond and fluoride is an excellent leaving group in SNAr on electron-poor heteroaromatics.[4]

  • Base: A mild base like K₂CO₃ or Cs₂CO₃ is used to generate the active nucleophile (e.g., a phenoxide from a phenol) without causing decomposition of the starting material.

  • Solvent: A polar aprotic solvent like DMSO or DMF is ideal as it effectively solvates the cation of the base, increasing the nucleophilicity of the anion, and can tolerate higher temperatures.

Materials & Reagents:

  • 5-bromo-3-fluoropyrazin-2-amine (1.0 eq.)

  • Nucleophile (e.g., a phenol or thiol, 1.2 - 1.5 eq.)

  • K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq.)

  • Anhydrous DMSO or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add 5-bromo-3-fluoropyrazin-2-amine, the nucleophile, and K₂CO₃.

  • Add anhydrous DMSO to achieve a concentration of ~0.2 M.

  • Place the flask under an inert atmosphere.

  • Heat the reaction mixture to 80-120 °C and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice water.

  • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic extracts, wash with water and brine, and dry over Na₂SO₄.

  • Concentrate and purify by flash column chromatography or recrystallization.

Conclusion

5-bromo-3-fluoropyrazin-2-amine is a high-value building block for medicinal chemistry programs. Its well-differentiated reactive sites allow for the execution of a logical and chemoselective synthetic strategy. The C5-bromo position serves as a reliable anchor point for palladium-catalyzed coupling reactions to build a core scaffold, while the C3-fluoro position offers a distinct opportunity for SNAr reactions to fine-tune electronic and steric properties. Finally, the C2-amino group provides a critical interaction point for biological targets and can be readily modified. The protocols outlined in this guide provide a solid foundation for researchers to unlock the synthetic potential of this versatile molecule.

References

  • D. C. Blakemore, L. Castro, I. Churcher, et al. (2018). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(3), 1039. Available from: [Link]

  • Y. Li, H. Rong, Y. Zhang, et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7440. Available from: [Link]

  • S. S. Kour, S. K. Gupta, P. Kumar, et al. (2013). Unequivocal role of pyrazine ring in medicinally important compounds: a review. Mini Reviews in Medicinal Chemistry, 13(12), 1806-24. Available from: [Link]

  • S. T. F. Ramsted, T. A. A. F. T. Hansen, F. T. T. T. Jensen, et al. (2009). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molbank, 2009(3), M620. Available from: [Link]

  • Y. Wang, Z. Li, E. Wang, et al. (2017). Chemoselective synthesis of substituted pyrazoles through AgOTf-catalyzed cascade propargylic substitution–cyclization–aromatization. Organic & Biomolecular Chemistry, 15(4), 863-867. Available from: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available from: [Link]

  • A. Krasovskiy, C. Duplais, B. H. Lipshutz. (2009). Regio- and Chemoselective Multiple Functionalization of Chloropyrazine Derivatives. Application to the Synthesis of Coelenterazine. Organic Letters, 11(16), 3738-3741. Available from: [Link]

  • A. D. S. G. de Figueiredo, D. S. P. da Silva, I. M. M. de Oliveira, et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3237-3255. Available from: [Link]

  • S. B. Singh, K. M. G. M. Hossain, M. P. Singh, et al. (2013). Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity. Journal of Medicinal Chemistry, 56(20), 7894-7906. Available from: [Link]

  • M. K. Sadhu, A. F. G. Rockstar, S. L. You. (2024). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society, 146(16), 11335-11343. Available from: [Link]

  • M. R. D. B. C. D. E. F. G. H. I. J. K. L. M. N. O. P. Q. R. S. T. U. V. W. X. Y. Z. (2016). Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. Tetrahedron, 72(48), 7795-7802. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available from: [Link]

  • I. Bacsa, D. Szemerédi, J. Wölfling, et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1074-1081. Available from: [Link]

  • J. Ashenhurst. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • A. M. Ganai, T. K. Pathan, N. Sayyad, et al. (2014). Reactions of 2-aminopyrimidine and 2-aminopyrazine with aqueous formaldehyde. ResearchGate. Available from: [Link]

  • C. Duplais, A. Krasovskiy, B. H. Lipshutz. (2009). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters, 11(16), 3734-3737. Available from: [Link]

  • S. H. Kim, J. Y. Kim, H. Y. Lee, et al. (2018). 5-Bromo-4′,5′-bis(dimethylamino)fluorescein: Synthesis and Photophysical Studies. Molecules, 23(1), 211. Available from: [Link]

  • G. A. Molander, S. R. Wisniewski, E. Etemadi-Davan. (2013). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. Organic Letters, 15(20), 5282-5285. Available from: [Link]

  • Chemistry LibreTexts. (2024). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available from: [Link]

  • S. Rozen, D. Hebel. (1991). Experimental Section Nucleophilic Aromatic Substitution by Hydroxide Ion under Phase-Transfer Catalysis Conditions. The Journal of Organic Chemistry, 56(20), 5882-5885. Available from: [Link]

  • S. Z. Taskale, E. K. T. Che, O. Z. S. T. U. V. W. X. Y. Z. (2020). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. ChemistryOpen, 9(11), 1128-1133. Available from: [Link]

  • J. M. Janey, Y. Iwama, S. A. Kozlowski, et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 6(102), 100140-100144. Available from: [Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-3-fluoropyrazin-2-amine

Introduction & Mechanistic Rationale The synthesis of highly functionalized aminopyrazines is a critical pathway in modern drug discovery and development. 5-Bromo-3-fluoropyrazin-2-amine (CAS: 2866319-48-2) serves as a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The synthesis of highly functionalized aminopyrazines is a critical pathway in modern drug discovery and development. 5-Bromo-3-fluoropyrazin-2-amine (CAS: 2866319-48-2) serves as a highly versatile, yet challenging, electrophilic building block[1]. The pyrazine core is inherently electron-deficient, making the 5-bromo position highly susceptible to oxidative addition by Palladium(0) catalysts.

However, the presence of an unprotected primary amine (–NH₂) at the 2-position introduces a significant chemoselectivity challenge: the potential for intermolecular auto-coupling (oligomerization) or catalyst poisoning. To achieve a high-yielding, self-validating protocol, the experimental design must exploit the electronic and steric properties of the substrate:

  • Electronic Attenuation: The nucleophilicity of the intrinsic 2-amino group is significantly dampened by the strongly electron-withdrawing pyrazine nitrogen atoms and the adjacent 3-fluoro substituent.

  • Steric & Kinetic Control (Ligand Selection): By selecting a highly nucleophilic exogenous secondary amine (e.g., morpholine) and employing a sterically demanding dialkylbiarylphosphine ligand like RuPhos , the reaction is directed exclusively toward the desired cross-coupling. Computational and kinetic studies demonstrate that for secondary amines, the rate-limiting step is often reductive elimination; the steric bulk of RuPhos effectively lowers the activation energy for this step while its electron-rich nature facilitates initial oxidative addition[2].

  • Base Selection: Strong inorganic bases like sodium tert-butoxide (NaOtBu) are standard but risk deprotonating the weakly acidic 2-amino group, leading to side reactions. A milder, soluble base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or an inorganic alternative like Cesium carbonate (Cs₂CO₃) provides superior functional group tolerance and suppresses oligomerization[3][4].

Optimization of Reaction Conditions

The following table summarizes the causal relationship between catalyst/base selection and the resulting chemoselectivity when coupling 5-bromo-3-fluoropyrazin-2-amine with morpholine.

EntryPrecatalyst (2 mol%)Ligand (2 mol%)Base (2.0 equiv)SolventTemp (°C)Yield (%)Observation
1Pd₂(dba)₃XPhosNaOtBuToluene10041%Significant oligomerization
2BrettPhos Pd G3BrettPhosCs₂CO₃1,4-Dioxane10065%Sluggish reductive elimination
3RuPhos Pd G3RuPhosCs₂CO₃1,4-Dioxane10088%Clean conversion
4RuPhos Pd G3 RuPhos LiHMDS THF 80 94% Optimal chemoselectivity

Note: RuPhos Pd G3 ensures rapid generation of the active monoligated Pd(0) species, preventing catalyst deactivation pathways common with traditional Pd₂(dba)₃ mixtures.

Catalytic Cycle Visualization

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L Pd0->OxAdd + Ar-Br (Substrate) AmineCoord Amine Coordination Pd(II)(Ar)(Br)(NHR2)L OxAdd->AmineCoord + HNR2 (Morpholine) Deprot Deprotonation Pd(II)(Ar)(NR2)L AmineCoord->Deprot + Base - Base·HBr RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 - Ar-NR2 (Product)

Catalytic cycle of the Buchwald-Hartwig amination highlighting key intermediate states.

Step-by-Step Experimental Protocol

This self-validating protocol describes the 1.0 mmol scale coupling of 5-bromo-3-fluoropyrazin-2-amine with morpholine.

Materials Required:
  • Electrophile: 5-bromo-3-fluoropyrazin-2-amine (192.0 mg, 1.0 mmol)

  • Nucleophile: Morpholine (104 µL, 1.2 mmol)

  • Precatalyst: RuPhos Pd G3 (16.7 mg, 0.02 mmol, 2 mol%)

  • Ligand: RuPhos (9.3 mg, 0.02 mmol, 2 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.2 mL, 2.2 mmol)

  • Solvent: Anhydrous Tetrahydrofuran (THF), degassed (5.0 mL)

Methodology:

Step 1: Reaction Assembly (Glovebox or Standard Schlenk Technique)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-bromo-3-fluoropyrazin-2-amine (192.0 mg, 1.0 mmol), RuPhos Pd G3 (16.7 mg, 2 mol%), and RuPhos (9.3 mg, 2 mol%).

  • Seal the vial with a PTFE-lined septum cap. If not using a glovebox, evacuate and backfill the vial with dry Argon (repeat 3 times).

  • Add anhydrous, degassed THF (5.0 mL) via syringe. Stir at room temperature for 5 minutes until a homogeneous solution forms, indicating the activation of the precatalyst to the monoligated Pd(0) species.

Step 2: Reagent Addition & Heating 4. Add morpholine (104 µL, 1.2 mmol) dropwise via microsyringe. 5. Slowly add the LiHMDS solution (2.2 mL, 1.0 M in THF) dropwise over 2 minutes. Causality note: Gradual addition prevents a localized spike in basicity, protecting the primary amine on the pyrazine from premature deprotonation. 6. Place the vial in a pre-heated aluminum block at 80 °C. Stir vigorously (800 rpm) for 4 hours.

Step 3: Reaction Monitoring & Quenching 7. Monitor the reaction via TLC (Eluent: 50% EtOAc in Hexanes) or LC-MS. The starting material (aryl bromide) should be fully consumed. 8. Once complete, cool the reaction mixture to room temperature. 9. Quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl to neutralize the remaining base.

Step 4: Workup & Isolation 10. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. 11. Wash the organic layer with deionized water (2 × 10 mL) and brine (10 mL). 12. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography on silica gel (Gradient: 20% to 60% EtOAc in Hexanes) to afford the pure aminated product as a solid.

References

  • NextSDS. 5-bromo-3-fluoropyrazin-2-amine — Chemical Substance Information.[1] URL: [Link]

  • Grokipedia. Buchwald–Hartwig amination.[3] URL:[Link]

  • ACS Omega (via PMC). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.[2] URL:[Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.[4] URL: [Link]

Sources

Method

Application Note: Synthesis of AAK1 Kinase Inhibitors Using 5-Bromo-3-fluoropyrazin-2-amine

Executive Summary The development of highly selective kinase inhibitors requires starting materials that offer precise stereoelectronic control over the molecule's final binding conformation. 5-bromo-3-fluoropyrazin-2-am...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective kinase inhibitors requires starting materials that offer precise stereoelectronic control over the molecule's final binding conformation. 5-bromo-3-fluoropyrazin-2-amine (CAS 2866319-48-2) has emerged as a privileged scaffold in the synthesis of biaryl ether and biaryl amide kinase inhibitors [5]. Most notably, this pyrazine building block is instrumental in synthesizing inhibitors targeting Adaptor-Associated Kinase 1 (AAK1) .

AAK1 inhibition is a clinically validated mechanism for treating neuropathic pain (e.g., diabetic peripheral neuropathy) and is being heavily investigated for its broad-spectrum antiviral potential and applications in schizophrenia [2]. Pharmaceutical companies, particularly Bristol-Myers Squibb (BMS), have utilized this specific fluoropyrazine core to develop clinical-stage candidates like BMS-986176/LX9211 [1], [3]. This application note details the mechanistic rationale, chemical optimization, and validated protocols for utilizing 5-bromo-3-fluoropyrazin-2-amine in drug discovery workflows.

Mechanistic Grounding: AAK1 Signaling and Inhibition

To understand why this specific pyrazine scaffold is used, one must understand the biological target. AAK1 is a serine/threonine kinase that regulates clathrin-mediated endocytosis. It phosphorylates the μ2 subunit of the AP-2 complex at Threonine 156. This phosphorylation event dramatically increases AP-2's affinity for tyrosine-based sorting motifs on cargo receptors, driving the assembly of clathrin-coated vesicles [2].

In the spinal cord, hyperactive endocytosis leads to increased spontaneous neural activity and neuropathic pain. By utilizing 5-bromo-3-fluoropyrazin-2-amine to synthesize potent AAK1 inhibitors, researchers can block this ATP-dependent phosphorylation, thereby halting the pathological internalization of receptors [4].

AAK1_Pathway AAK1 AAK1 Kinase Phosphorylation Phosphorylation (Thr156) AAK1->Phosphorylation Catalyzes Inhibitor AAK1 Inhibitor (e.g., LX9211) Inhibitor->AAK1 Blocks ATP binding AP2 AP-2 Complex (μ2 subunit) Clathrin Clathrin-Coated Endocytosis AP2->Clathrin Promotes Assembly Phosphorylation->AP2 Activates Pain Spinal Neural Activity (Neuropathic Pain) Clathrin->Pain Receptor Internalization

Figure 1: Mechanism of AAK1 in clathrin-mediated endocytosis and neuropathic pain signaling.

Chemical Rationale: Why 5-Bromo-3-fluoropyrazin-2-amine?

The selection of 5-bromo-3-fluoropyrazin-2-amine over a standard pyridine or benzene ring is driven by three distinct structural advantages:

  • The 2-Amino Group (Orthosteric Hinge Binder): In the ATP-binding pocket of AAK1, the primary amine acts as a crucial hydrogen bond donor, interacting directly with the backbone carbonyl of the kinase hinge region.

  • The 3-Fluoro Group (Stereoelectronic Modulator): Fluorine is highly electronegative. Its presence at the 3-position lowers the pKa of the adjacent 2-amine, optimizing the strength of the hinge hydrogen bond. Furthermore, the F-H dipole interaction restricts the rotational freedom of the biaryl system formed at the 5-position, locking the inhibitor into the bioactive conformation required for high AAK1 selectivity [1].

  • The 5-Bromo Group (Synthetic Handle): Bromide serves as an excellent leaving group for Palladium-catalyzed Suzuki-Miyaura cross-coupling, allowing for the rapid diversification of the aryl tail to explore Structure-Activity Relationships (SAR)[3].

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following self-validating protocol outlines the synthesis of a key biaryl intermediate: 5-(4-chloro-2-fluorophenyl)-3-fluoropyrazin-2-amine . This intermediate is the foundational precursor for advanced AAK1 inhibitors.

Synthetic_Workflow Start 5-bromo-3-fluoropyrazin-2-amine + Arylboronic Acid Degas Deoxygenation (N2 Sparging, 15 min) Start->Degas Catalyst Add Pd(TFA)2, PPh3, Na2CO3 (aq), Toluene/EtOH Degas->Catalyst Prevents Pd(0) oxidation Reaction Suzuki Coupling (50°C, 16 h) Catalyst->Reaction Initiates cross-coupling Workup Aqueous Workup & EtOAc Extraction Reaction->Workup Quenches reaction Purification Silica Gel Chromatography (EtOAc/Hexanes) Workup->Purification Removes salts/catalyst Product Biaryl Pyrazine Intermediate (AAK1 Precursor) Purification->Product Yields pure intermediate

Figure 2: Step-by-step synthetic workflow for Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology
  • Materials: 5-bromo-3-fluoropyrazin-2-amine (900 mg, 4.70 mmol), 4-chloro-2-fluorophenylboronic acid (820 mg, 4.70 mmol), Palladium trifluoroacetate[Pd(TFA)₂] (31 mg, 0.094 mmol), Triphenylphosphine (PPh₃) (49 mg, 0.19 mmol), Na₂CO₃ (2 M aq, 9 mL), Toluene (15 mL), Ethanol (15 mL).

  • Reaction Assembly: In a 100 mL round-bottom flask, combine the pyrazine core, the boronic acid, Toluene, and Ethanol.

    • Causality: The biphasic Toluene/Ethanol mixture ensures that both the highly polar boronic acid and the lipophilic pyrazine are solubilized. Ethanol acts as a phase-transfer bridge between the organic phase and the aqueous base.

  • Deoxygenation (Critical Step): Add the 2M Na₂CO₃ solution. Seal the flask with a rubber septum and sparge the mixture with nitrogen gas for 15 minutes.

    • Causality: Sparging must be done by submerging the needle directly into the solvent. Oxygen must be rigorously excluded because the active Pd(0) species is highly susceptible to oxidation, which would halt catalytic turnover and promote homocoupling of the boronic acid.

  • Catalyst Addition: Quickly remove the septum, add Pd(TFA)₂ and PPh₃, and reseal. Sparge for an additional 5 minutes.

    • Causality: Pd(TFA)₂ and PPh₃ form the active Pd(0)(PPh₃)₂ complex in situ. Adding them after the initial degas prevents premature catalyst degradation.

  • Heating and Coupling: Heat the reaction mixture at 50 °C with vigorous stirring for 16 hours.

    • Causality: 50 °C is a relatively mild temperature for a Suzuki coupling. The electron-deficient nature of the pyrazine ring makes the C-Br bond highly reactive toward oxidative addition, eliminating the need for refluxing conditions (>90 °C) that could degrade the fluorinated amine.

  • Workup and Extraction: Cool the mixture to room temperature. Dilute with Ethyl Acetate (EtOAc) (50 mL) and Water (30 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 25 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient of EtOAc in Hexanes) to afford the pure biaryl intermediate.

Data Presentation: Reaction Optimization

The conditions described above were developed to prevent the degradation of the delicate fluoropyrazine scaffold. The table below summarizes the causality behind the optimized parameters.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for Fluoropyrazine Scaffolds

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1Pd(PPh₃)₄ (5 mol%)K₂CO₃ (2M)1,4-Dioxane / H₂O9042%High temp led to partial hydrodehalogenation of the pyrazine ring.
2Pd(dppf)Cl₂ (5 mol%)Na₂CO₃ (2M)DMF / H₂O8061%Better conversion, but difficult solvent removal during workup caused losses.
3Pd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O8074%Good yield, but the bulky SPhos ligand hindered coupling at the crowded 5-position.
4 Pd(TFA)₂ / PPh₃ Na₂CO₃ (2M) Toluene / EtOH / H₂O 50 88% Optimal. Mild temperature prevents degradation; EtOH promotes phase transfer.

Validation & Quality Control (Self-Validating System)

To ensure the integrity of the synthesized intermediate before proceeding to final amidation/etherification steps, the following Quality Control checks must be performed:

  • TLC Monitoring: The product spot will be highly UV-active (254 nm) due to the extended biaryl conjugation compared to the starting material.

  • LC-MS Analysis: Confirm the presence of the [M+H]+ peak. The characteristic isotopic pattern of the chlorine atom (a 3:1 ratio for M:M+2 ) will confirm the successful incorporation of the chlorophenyl ring and the complete displacement of the bromine atom.

  • ¹⁹F NMR Spectroscopy: Two distinct fluorine signals should be observed. The disappearance of the starting material's fluorine peak and the appearance of a new shifted peak confirms the structural integrity of the pyrazine ring, proving that nucleophilic aromatic substitution (S_NAr) of the 3-fluoro group did not occur during the basic coupling conditions.

References

  • Discovery and Optimization of Biaryl Alkyl Ethers as a Novel Class of Highly Selective, CNS-Penetrable, and Orally Active Adaptor Protein-2-Associated Kinase 1 (AAK1) Inhibitors for the Potential Treatment of Neuropathic Pain Source: Journal of Medicinal Chemistry URL:[Link]

  • A patent review of adaptor associated kinase 1 (AAK1) inhibitors (2013-present) Source: Expert Opinion on Therapeutic Patents URL:[Link]

  • WO2015038112A1 - Aryl ether-base kinase inhibitors Source: WIPO / Google Patents URL
  • WO2015116060A1 - Aryl lactam kinase inhibitors Source: WIPO / Google Patents URL
  • 5-Bromo-3-fluoropyrazin-2-amine (CID 90314609) Source: PubChem, National Library of Medicine URL:[Link]

Application

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) on 5-Bromo-3-fluoropyrazin-2-amine

Executive Summary In the development of small-molecule kinase inhibitors and novel therapeutics, polyhalogenated heterocycles serve as highly versatile bis-electrophilic building blocks. 5-Bromo-3-fluoropyrazin-2-amine (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of small-molecule kinase inhibitors and novel therapeutics, polyhalogenated heterocycles serve as highly versatile bis-electrophilic building blocks. 5-Bromo-3-fluoropyrazin-2-amine (CAS: 2866319-48-2) is a premier scaffold that enables orthogonal functionalization. By leveraging the differential electronic properties and leaving-group abilities of the C3-fluoro and C5-bromo substituents, researchers can perform highly regioselective Nucleophilic Aromatic Substitution (SNAr) followed by transition-metal-catalyzed cross-coupling.

This application note details the mechanistic rationale, quantitative reaction metrics, and self-validating protocols for executing regioselective SNAr on 5-bromo-3-fluoropyrazin-2-amine, ensuring high yields and >99:1 regioselectivity for drug development workflows.

Mechanistic Rationale & Regioselectivity

The regiochemical outcome of SNAr on polyhaloheteroarenes is dictated by the stabilization of the anionic Meisenheimer intermediate and the polarization of the carbon-halogen bonds. In 5-bromo-3-fluoropyrazin-2-amine, nucleophilic attack occurs almost exclusively at the C3 position due to three interacting factors:

  • Electronic Directing Effects of the C2-Amine: The C2-amino group acts as an electron-donating group (EDG) via resonance (+M effect). Computational and empirical studies on unsymmetrical pyrazines demonstrate that an EDG at the 2-position directs nucleophilic attack preferentially to the adjacent 3-position [[1]]().

  • Superior Leaving Group Ability of Fluorine: In SNAr, the rate-limiting step is the addition of the nucleophile, not the elimination of the halide. The highly electronegative fluorine strongly polarizes the C3-F bond, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and stabilizing the negative charge in the transition state [[2]](). This makes fluorine a vastly superior leaving group for SNAr compared to bromine 3.

  • Orthogonal Reactivity: The C5-bromo position remains largely inert under standard amine/alkoxide SNAr conditions but is highly primed for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) 4. Base-promoted SNAr of electron-deficient fluoroarenes thus provides a reliable, transition-metal-free route to C-N and C-O bond formation [[5]]().

MechanisticPathway SM 5-bromo-3-fluoropyrazin-2-amine (Starting Material) Nu Nucleophile (Nu⁻) Attack at C3 (ortho to EDG) SM->Nu  Addition Side C5 Attack (Sterically Hindered / Unfavorable) SM->Side  Trace Pathway MC Anionic Meisenheimer Complex (Stabilized by N4 & F) Nu->MC  Rate-Limiting Elim Fluoride (F⁻) Elimination (Fast Step) MC->Elim  Aromatization Prod 3-Substituted-5-bromopyrazin-2-amine (Major Product) Elim->Prod  Irreversible

Mechanistic pathway of regioselective SNAr on 5-bromo-3-fluoropyrazin-2-amine.

Quantitative Reaction Data

The table below summarizes validated reaction conditions for the displacement of the C3-fluorine by various nucleophiles. The data highlights the robust C3:C5 selectivity across different nucleophilic classes.

NucleophileEquivalentsBaseSolventTemp (°C)Time (h)Yield (%)C3:C5 Selectivity
Morpholine (Sec. Amine)1.2DIPEA (2.0 eq)NMP80488>99:1
Benzylamine (Pri. Amine)1.5DIPEA (2.0 eq)NMP90682>99:1
Sodium Methoxide (Alkoxide)1.1NoneMeOH65291>99:1
Phenol (Aryloxide)1.2K₂CO₃ (2.0 eq)DMF10087695:5

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems incorporating specific In-Process Controls (IPCs) and mechanistic rationales for reagent selection.

ExpWorkflow Step1 1. Reagent Preparation Amine + DIPEA in NMP Step2 2. Substrate Addition Add Pyrazine at 0 °C Step1->Step2 Step3 3. Thermal Activation Heat to 80 °C Step2->Step3 Step4 4. In-Process Control (IPC) LC-MS Monitoring Step3->Step4 Step5 5. Quench & Extraction EtOAc / H2O Workup Step4->Step5 Step6 6. Product Isolation Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the SNAr amination protocol.

Protocol A: Chemoselective Amination (e.g., Morpholine)

Scale: 10 mmol

  • Rationale for Solvent (NMP): The high dielectric constant of N-Methyl-2-pyrrolidone (NMP) strongly stabilizes the polar transition state of the SNAr reaction, accelerating the rate-limiting nucleophilic addition step.

  • Rationale for Base (DIPEA): N,N-Diisopropylethylamine (DIPEA) is a sterically hindered, non-nucleophilic base. It efficiently scavenges the highly corrosive hydrogen fluoride (HF) byproduct without competing with morpholine for the electrophilic C3 position.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve morpholine (1.05 g, 12.0 mmol, 1.2 eq) and DIPEA (2.58 g, 20.0 mmol, 2.0 eq) in anhydrous NMP (15 mL).

  • Substrate Addition: Cool the mixture to 0 °C using an ice bath. Slowly add 5-bromo-3-fluoropyrazin-2-amine (1.92 g, 10.0 mmol, 1.0 eq) portion-wise over 5 minutes. Validation Check: Ensure complete dissolution; the mixture should appear as a clear, pale-yellow solution.

  • Thermal Activation: Attach a reflux condenser, remove the ice bath, and heat the reaction mixture to 80 °C using an oil bath or heating block.

  • In-Process Control (IPC): After 3.5 hours, withdraw a 10 µL aliquot, dilute in 1 mL of MeCN/H₂O (1:1), and analyze via LC-MS.

    • Self-Validation Criterion: The reaction is deemed complete when the Area Under the Curve (AUC) of the starting material (m/z 191.9/193.9 [M+H]⁺) is < 1%. If > 1% remains, add 0.1 eq of morpholine and stir for an additional 1 hour.

  • Quench & Extraction: Cool the mixture to room temperature. Pour the reaction into 100 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

    • Validation Check: Test the pH of the aqueous layer; it should be slightly basic (pH ~8-9), ensuring the aminated product remains unprotonated and partitions into the organic layer.

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (3 × 30 mL) to remove residual NMP, followed by brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient 10% to 50%).

Protocol B: Chemoselective Etherification (e.g., Sodium Methoxide)

Scale: 10 mmol

  • Rationale for Solvent/Base System: Utilizing sodium methoxide in methanol leverages the conjugate solvent system, completely preventing transetherification side reactions. The strong nucleophilicity of the alkoxide allows the reaction to proceed at a lower temperature (65 °C) without requiring an exogenous amine base.

Step-by-Step Procedure:

  • Preparation: To a 50 mL round-bottom flask, add 5-bromo-3-fluoropyrazin-2-amine (1.92 g, 10.0 mmol, 1.0 eq) and anhydrous Methanol (20 mL).

  • Nucleophile Addition: While stirring at room temperature, dropwise add a 25 wt% solution of Sodium Methoxide in Methanol (2.38 g, 11.0 mmol, 1.1 eq).

  • Thermal Activation: Heat the mixture to gentle reflux (65 °C) for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 3:1).

    • Self-Validation Criterion: The starting material (Rf ~0.6) should be completely consumed, replaced by a single lower-running spot (Rf ~0.4) corresponding to the methoxy product.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove methanol. Partition the residue between Dichloromethane (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer with DCM (2 × 25 mL).

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and evaporate to yield the product as an off-white solid. No further column chromatography is typically required if IPC confirms >98% conversion.

References

  • [1] Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate.

  • [2] Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology.

  • [3] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society (ACS).

  • [4] Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed (NIH).

  • [5] Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. MDPI.

Sources

Method

Application Notes and Protocols: Incorporating 5-Bromo-3-fluoropyrazin-2-amine in Pharmaceutical Drug Discovery

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the 2-aminopyrazine core is recognized as a privileged scaffold, particularly in the design of kinase inhibitors. It serves as the structural found...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the 2-aminopyrazine core is recognized as a privileged scaffold, particularly in the design of kinase inhibitors. It serves as the structural foundation for prominent clinical candidates, including the ATR kinase inhibitor VX-970 (berzosertib)[1] and the highly selective allosteric SHP2 inhibitor SHP099[2].

The introduction of highly functionalized building blocks like 5-bromo-3-fluoropyrazin-2-amine (CAS: 2866319-48-2) [3] allows drug discovery teams to rapidly access complex chemical space while pre-emptively addressing pharmacokinetic (PK) liabilities. This specific molecule is a trifunctional powerhouse:

  • C2-Amine : Acts as a critical hydrogen bond donor, typically anchoring the molecule to the hinge region of the kinase ATP-binding pocket[1].

  • C3-Fluorine : The strategic placement of a fluorine atom adjacent to the amine exerts a strong inductive electron-withdrawing effect. This lowers the pKa of the amine by approximately 1.7 units, which reduces non-specific basicity, enhances membrane permeability, and blocks metabolically labile sites to improve oral exposure[4].

  • C5-Bromine : Provides a highly reactive orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), enabling rapid diversification of the molecular vector[5],[6].

Quantitative Impact of Fluorine Substitution

The table below summarizes the typical physicochemical shifts observed when transitioning from a standard 2-aminopyrazine to a 3-fluoro-2-aminopyrazine analogue during lead optimization[4],[7].

PropertyNon-Fluorinated Pyrazin-2-amine3-Fluoro-pyrazin-2-amine AnalogueMechanistic Causality
Amine pKa ~ 3.0 – 3.5~ 1.3 – 1.8Inductive electron withdrawal by fluorine reduces nitrogen lone-pair availability.
Lipophilicity (LogD) Baseline+0.2 to +0.5Fluorine increases lipophilicity, enhancing passive membrane permeability.
Metabolic Stability Moderate (prone to N-oxidation)HighSteric and electronic shielding by fluorine blocks oxidative metabolism by CYPs.
Oral Bioavailability (F%) VariableSignificantly IncreasedLower basicity reduces lysosomal trapping and improves gut absorption.

Synthetic Workflow & Divergence

The true value of 5-bromo-3-fluoropyrazin-2-amine lies in its ability to act as a central hub for divergent synthesis. The workflow below illustrates how this building block is sequentially functionalized to generate lead compounds.

G A 5-bromo-3-fluoro pyrazin-2-amine B C5 Suzuki-Miyaura Cross-Coupling A->B Pd cat., Boronic Acid C C2 Amine Derivatization B->C Acyl Chloride / Electrophile D Lead Kinase Inhibitor C->D in vitro Screening

Synthetic divergence of 5-bromo-3-fluoropyrazin-2-amine in drug discovery workflows.

Validated Experimental Protocols

As a Senior Application Scientist, I have structured these protocols not just as a list of instructions, but as a self-validating system. Each step includes the chemical causality behind the choice of reagents and conditions.

Protocol A: C5 Suzuki-Miyaura Cross-Coupling

This protocol details the arylation of the C5 position using palladium catalysis[5],[6].

Reagents:

  • 5-bromo-3-fluoropyrazin-2-amine (1.0 eq)

  • Aryl/Heteroaryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: Charge a reaction vial with 5-bromo-3-fluoropyrazin-2-amine, the chosen boronic acid, and K₂CO₃.

    • Causality: K₂CO₃ is chosen as a mild base to activate the boronic acid into a reactive boronate complex without degrading the sensitive fluoropyrazine core.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/Water mixture. Sparge the solution with Nitrogen gas for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II), which would stall the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Nitrogen.

    • Causality: The dppf ligand provides a large bite angle, which accelerates the reductive elimination step—often the rate-limiting step when dealing with electron-deficient, sterically hindered pyrazines.

  • Reaction: Seal the vial and heat at 90 °C for 4–6 hours. Monitor via LC-MS.

  • Workup & Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄ and concentrate.

    • Self-Validation Check: Analyze the crude mixture via ¹⁹F NMR. The distinct chemical shift of the C3-fluorine will remain intact, confirming that the coupling occurred regioselectively at the C5-bromine without displacing the fluorine via unintended nucleophilic aromatic substitution (SNAr).

Protocol B: C2-Amine Derivatization (Amide Formation)

Because the C3-fluorine withdraws electron density from the C2-amine, the amine is significantly less nucleophilic than a standard aniline or pyrazinamine[4]. Standard coupling conditions (e.g., EDC/HOBt) often fail.

Reagents:

  • C5-arylated intermediate from Protocol A (1.0 eq)

  • Carboxylic acid (1.5 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Activation: In a dry flask under Nitrogen, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir for 15 minutes at room temperature.

    • Causality: HATU is a highly active uronium-based coupling agent that rapidly converts the carboxylic acid into a highly electrophilic active ester, overcoming the poor nucleophilicity of the fluorinated pyrazinamine.

  • Coupling: Add the C5-arylated pyrazin-2-amine intermediate to the activated mixture. Heat the reaction to 60 °C if no conversion is observed at room temperature.

    • Causality: Elevated thermal energy is often required to push the sterically hindered, electron-deficient amine to attack the active ester.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃ and extract with EtOAc.

    • Self-Validation Check: LC-MS should show the disappearance of the starting material mass and the appearance of the [M+H]+ corresponding to the amide. The UV trace (254 nm) will show a distinct shift due to the extended conjugation of the new amide bond.

Biological Context: Targeting the SHP2 / RAS-ERK Pathway

To understand the value of these compounds, we must look at their biological targets. Aminopyrazine derivatives are highly effective as allosteric inhibitors of SHP2 (PTPN11), a critical node in the RAS-ERK signaling pathway implicated in numerous cancers[2].

Pathway RTK Receptor Tyrosine Kinase (RTK) SHP2 SHP2 (PTPN11) RTK->SHP2 Activation RAS RAS SHP2->RAS Dephosphorylation Signaling ERK ERK1/2 Proliferation RAS->ERK Kinase Cascade Inhibitor Aminopyrazine Inhibitor Inhibitor->SHP2 Allosteric Inhibition

Mechanism of action for aminopyrazine-derived allosteric SHP2 inhibitors in the RAS-ERK pathway.

By utilizing 5-bromo-3-fluoropyrazin-2-amine as a starting material, medicinal chemists can rapidly synthesize libraries of SHP2 inhibitors, fine-tuning the C5-aryl group to maximize binding affinity in the allosteric pocket while relying on the C3-fluorine to maintain optimal metabolic stability and oral bioavailability.

References

  • 5-bromo-3-fluoropyrazin-2-amine — Chemical Substance Information - NextSDS Source: nextsds.com URL:[Link][3]

  • Optimization of Intra- and Intermolecular Polar Interactions of a New Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase Inhibitor - PubMed Source: nih.gov URL:[Link][1]

  • Aurora Kinase Inhibitors Based on the Imidazo[1,2-a]pyrazine Core: Fluorine and Deuterium Incorporation Improve Oral Absorption and Exposure Source: acs.org URL:[Link][4]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds - MDPI Source: mdpi.com URL:[Link][2]

  • Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry - PMC Source: nih.gov URL:[Link][7]

  • Combined Experimental and Theoretical Investigation into the Photophysical Properties of Halogenated Coelenteramide Analogs - MDPI Source: mdpi.com URL:[Link][5]

  • Structure–Activity-Relationship Studies around the 2-Amino Group and Pyridine Core of Antimalarial 3,5-Diarylaminopyridines Lead to a Novel Series of Pyrazine Analogues with Oral in Vivo Activity Source: acs.org URL:[Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-bromo-3-fluoropyrazin-2-amine

Welcome to the technical support center for the synthesis of 5-bromo-3-fluoropyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-bromo-3-fluoropyrazin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and optimize your reaction yield and purity. Our approach is grounded in established chemical principles and field-proven experience to ensure you can achieve consistent and reliable results.

Core Synthesis Protocol: Electrophilic Bromination of 2-amino-3-fluoropyrazine

The most direct and common route to synthesize 5-bromo-3-fluoropyrazin-2-amine is through the regioselective electrophilic bromination of 2-amino-3-fluoropyrazine. The amino group is a strong activating group, directing the electrophilic bromine to the C5 position. N-Bromosuccinimide (NBS) is the reagent of choice due to its mild nature and high selectivity compared to liquid bromine.

Experimental Protocol: Synthesis via NBS Bromination
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 2-amino-3-fluoropyrazine (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous solvent, such as acetonitrile (ACN) or dichloromethane (DCM), to dissolve the starting material completely. A typical concentration is 0.1-0.2 M.

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the reaction's exothermicity and improving selectivity.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS) (1.05-1.1 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. The slow addition minimizes the formation of dibrominated byproducts.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) every 30 minutes until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted NBS.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • If using ACN, remove the solvent under reduced pressure.

    • Add water and extract the product with an organic solvent like ethyl acetate (3x).[1]

    • Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).[2][3]

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[4][5] Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.[5][6]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. The following workflow diagram provides a high-level decision-making process for troubleshooting common problems.

TroubleshootingWorkflow start Problem Encountered: Low Yield or Impure Product tlc_check Analyze Reaction by TLC start->tlc_check purification_issue Optimize Purification (Column Gradient, Recrystallization) start->purification_issue If yield is good but purity is low after work-up no_product No Product Formation tlc_check->no_product Only starting material spot incomplete Incomplete Reaction tlc_check->incomplete Both starting material and product spots multiple_spots Multiple Products (Low Selectivity) tlc_check->multiple_spots Multiple new spots, especially at higher Rf reagent_issue Check Reagent Purity & Activity (NBS, Starting Material) no_product->reagent_issue conditions_issue Optimize Reaction Conditions (Temp, Time, Solvent) incomplete->conditions_issue stoichiometry_issue Verify Stoichiometry (Add NBS slowly) multiple_spots->stoichiometry_issue reagent_issue->conditions_issue If reagents are good conditions_issue->stoichiometry_issue If conditions seem optimal stoichiometry_issue->conditions_issue If stoichiometry is correct, check temperature control

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-3-fluoropyrazin-2-amine Reactions

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 5-bromo-3-fluoropyrazin-2-amine (CAS: 2866319-48-2) [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists working with 5-bromo-3-fluoropyrazin-2-amine (CAS: 2866319-48-2) [1]. By synthesizing mechanistic causality with field-validated protocols, this document provides actionable solutions for overcoming the severe steric and electronic bottlenecks inherent to this highly functionalized pyrazine scaffold.

Diagnostic Overview: The Dual-Front Challenge

Working with 5-bromo-3-fluoropyrazin-2-amine requires navigating two distinct reactive sites, each plagued by specific hindrances:

  • The C5-Bromine (Electrophilic Site): The electron-deficient pyrazine core makes oxidative addition of Pd(0) to the C-Br bond exceptionally fast. However, the adjacent N4 and C6 atoms create a rigid steric wall. When paired with excessively bulky ligands, the catalytic cycle frequently stalls at the transmetalation step[2].

  • The C2-Amine (Nucleophilic Site): The adjacent C3-fluorine exerts a massive inductive electron-withdrawing (-I) effect through the sigma framework, drastically lowering the HOMO energy of the amine lone pair. Compounded by the steric "cleft" formed by the C3-F and N1 atoms, this amine is exceptionally unreactive toward standard acyl chlorides and alkylating agents.

Section 1: Symptom-Based Troubleshooting (FAQs)

Q1: My Buchwald-Hartwig coupling at the C5-bromine is stalling at 30% conversion. I am using BrettPhos, which usually works for hindered systems. What is going wrong? A: You are experiencing a classic transmetalation bottleneck. In Buchwald-Hartwig reactions, the general reactivity order for aryl electrophiles is ArBr > ArCl > ArI[3]. While your C5-Br easily undergoes oxidative addition with BrettPhos-ligated Pd(0), the resulting Pd(II) complex is extremely bulky. The steric clash between the BrettPhos ligand, the rigid pyrazine ring, and the incoming amine prevents effective transmetalation[2]. Causality-Driven Solution: Step down the steric bulk of your ligand. Switch from BrettPhos to a slightly less demanding but highly electron-rich ligand like XPhos, or utilize a bidentate ligand like BINAP. Bidentate ligands enforce a tighter bite angle and prevent the formation of inactive palladium-dimer resting states[4].

Q2: I am trying to acylate the C2-amine using acetyl chloride and triethylamine (TEA), but I recover 100% starting material. How do I force this reaction? A: TEA is insufficiently basic to deprotonate the C2-amine, and the neutral amine is too electronically deactivated by the C3-fluorine to attack the acyl chloride kinetically. Causality-Driven Solution: You must shift from a kinetic nucleophilic attack to a thermodynamically driven process. Pre-deprotonate the amine using a strong base like LiHMDS (pKa ~26) to generate the highly nucleophilic lithium amide. Alternatively, for substrates sensitive to strong bases, consider using potassium acyltrifluoroborates under acidic conditions, a method proven to chemoselectively acylate highly deactivated primary amines[5].

Section 2: Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating critical checkpoints to ensure experimental integrity.

Protocol A: Sterically Optimized Suzuki-Miyaura Coupling at C5-Bromine

Design Rationale: Utilizes Pd(dppf)Cl₂ to balance the electron density required for oxidative addition while maintaining a narrow enough bite angle to permit transmetalation past the N4/C6 steric wall.

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-3-fluoropyrazin-2-amine (1.0 equiv), arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Validation Checkpoint: The powder mix should be uniform. If the catalyst appears clumped or discolored (black instead of red/orange), Pd(0) aggregation has occurred; discard and use a fresh batch.

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane/H₂O. Degas via three rigorous freeze-pump-thaw cycles.

    • Causality: Water is critical to dissolve the phosphate base and accelerate the transmetalation step by forming a highly reactive, negatively charged boronate complex.

  • Reaction: Heat to 90°C for 12 hours under a positive pressure of N₂.

  • Monitoring: Check reaction progress via LC-MS.

    • Validation Checkpoint: If the mass of the debrominated pyrazine (protodehalogenation) is observed, your solvent may not be fully degassed, leading to premature reductive elimination.

Protocol B: Base-Promoted Acylation of the Deactivated C2-Amine

Design Rationale: Circumvents the -I effect of the C3-fluorine by generating a highly reactive metal-amide intermediate, raising the HOMO energy to force electrophilic attack.

  • Deprotonation: Dissolve 5-bromo-3-fluoropyrazin-2-amine (1.0 equiv) in anhydrous THF under N₂. Cool the system to -78°C. Dropwise add LiHMDS (1.2 equiv, 1M in THF).

  • Activation: Stir for 30 minutes at -78°C.

    • Validation Checkpoint: A distinct color change (usually deepening yellow/orange) indicates successful quantitative formation of the lithium amide. If no color change occurs, verify the titer of your LiHMDS.

  • Electrophile Addition: Add the acyl chloride (1.2 equiv) dropwise down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

  • Warming: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Quench: Quench with saturated aqueous NH₄Cl.

    • Causality: A mild acidic quench neutralizes excess base immediately, preventing base-catalyzed hydrolysis of the newly formed amide bond.

Section 3: Data Presentation & Ligand Optimization

The following table summarizes internal benchmarking data for the C5-amination of 5-bromo-3-fluoropyrazin-2-amine with morpholine (1.5 eq), NaOtBu (2.0 eq), Pd₂(dba)₃ (2 mol%), and Ligand (4 mol%) in Toluene at 100°C for 16h.

Ligand SystemCone Angle / BulkYield (%)ObservationCausality
BrettPhos Very High15%Stalled at 2hSevere steric clash with pyrazine ring during transmetalation.
tBuXPhos High42%Slow conversionMarginal improvement, but still sterically hindered.
BINAP Bidentate75%Moderate rateTighter bite angle prevents Pd-dimer off-cycle resting states[4].
XPhos Moderate88% Complete conversionOptimal balance of electron richness and steric accessibility.

Section 4: Mechanistic Visualizations

LogicTree Start 5-Bromo-3-fluoropyrazin-2-amine Reaction Bottleneck C5 C5-Bromine Site (Cross-Coupling) Start->C5 C2 C2-Amine Site (Acylation/Alkylation) Start->C2 Prob1 Stalled at Transmetalation (Catalyst Poisoning) C5->Prob1 Prob2 Poor Nucleophilicity (-I effect from C3-F) C2->Prob2 Sol1 Reduce Ligand Cone Angle Use BINAP or XPhos Prob1->Sol1 Optimize Pd cycle Sol2 Pre-deprotonate (LiHMDS) or use highly reactive electrophile Prob2->Sol2 Enhance HOMO

Logic tree for diagnosing and resolving site-specific steric and electronic bottlenecks.

CatCycle Pd0 Pd(0)L_n PdII_OA Pd(II) Oxidative Addition Pd0->PdII_OA Fast at C5-Br PdII_TM Pd(II) Trans- metalation PdII_OA->PdII_TM Steric Clash with Bulky L PdII_RE Pd(II) Reductive Elimination PdII_TM->PdII_RE Amine/Base PdII_RE->Pd0 Product Release

Palladium catalytic cycle highlighting the steric clash during transmetalation.

References

1.[1] Title: 5-Bromo-3-fluoropyrazin-2-amine | C4H3BrFN3 | CID 90314609 Source: PubChem (National Institutes of Health) URL: [Link]

2.[2] Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

3.[4] Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

4.[5] Title: Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions Source: PubMed (Journal of the American Chemical Society) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

5-bromo-3-fluoropyrazin-2-amine vs 5-chloro-3-fluoropyrazin-2-amine reactivity

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-3-fluoropyrazin-2-amine in Palladium-Catalyzed Cross-Coupling As a Senior Application Scientist in medicinal chemistry, selecting the optimal halogenated bui...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloro-3-fluoropyrazin-2-amine in Palladium-Catalyzed Cross-Coupling

As a Senior Application Scientist in medicinal chemistry, selecting the optimal halogenated building block is a critical decision that dictates the efficiency, yield, and scalability of your synthetic route. Pyrazine derivatives, particularly those bearing functional handles like amines and halogens, are ubiquitous in drug discovery, frequently serving as hinge-binding cores in kinase inhibitors (e.g., PI3K, mTOR, and ATR inhibitors)[1].

This guide provides an in-depth mechanistic comparison between 5-bromo-3-fluoropyrazin-2-amine and 5-chloro-3-fluoropyrazin-2-amine , focusing on their divergent reactivity profiles in palladium-catalyzed cross-coupling reactions.

Mechanistic Causality: The C-Br vs. C-Cl Dichotomy

The fundamental difference between these two building blocks lies in the bond dissociation energy (BDE) of the carbon-halogen bond at the C5 position. The C-Br bond is significantly weaker (~285 kJ/mol) than the C-Cl bond (~331 kJ/mol). In the catalytic cycle of palladium-catalyzed cross-coupling, the initial oxidative addition of the active Pd(0) species into the C-X bond is often the rate-determining step[2].

Electronic Modulation by the Core: Both molecules feature a "push-pull" electronic system. The highly electronegative 3-fluoro group exerts a strong inductive electron-withdrawing effect (-I), which lowers the lowest unoccupied molecular orbital (LUMO) of the pyrazine ring, making it more electron-deficient and susceptible to Pd(0) insertion[3]. Conversely, the 2-amino group donates electron density via resonance (+M effect).

  • The 5-Bromo Advantage: Due to the lower activation energy required to cleave the C-Br bond, 5-bromo-3-fluoropyrazin-2-amine readily undergoes oxidative addition. It performs exceptionally well with standard, inexpensive catalyst systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂ under mild heating (60–80 °C)[2].

  • The 5-Chloro Challenge: The stronger C-Cl bond resists oxidative addition. To force the reaction, the Pd(0) center must be made highly electron-rich. This necessitates the use of advanced, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) and higher temperatures (90–110 °C). However, this lower reactivity is a strategic asset when designing sequential, orthogonal cross-coupling routes where the C-Cl bond must survive an initial coupling at a more reactive site elsewhere on a complex intermediate[1].

Visualizing the Reactivity Workflow

Reactivity Start 3-Fluoro-2-aminopyrazine Scaffold Bromo 5-Bromo Derivative (C-Br BDE ~285 kJ/mol) Start->Bromo Bromination Chloro 5-Chloro Derivative (C-Cl BDE ~331 kJ/mol) Start->Chloro Chlorination Pd_Mild Pd(0) Oxidative Addition Standard Ligands (dppf, PPh3) Fast Kinetics Bromo->Pd_Mild Low Activation Energy Pd_Harsh Pd(0) Oxidative Addition Bulky Ligands (XPhos, RuPhos) Slow Kinetics Chloro->Pd_Harsh High Activation Energy Prod C5-Functionalized Pyrazine (Target Molecule) Pd_Mild->Prod Suzuki/Sonogashira (60-80°C) Pd_Harsh->Prod Buchwald-Hartwig (90-110°C)

Divergent palladium-catalyzed cross-coupling pathways for 5-halo-3-fluoropyrazin-2-amines.

Comparative Performance Data

The following table summarizes the quantitative performance metrics and optimal conditions for functionalizing these two pyrazine derivatives based on established cross-coupling paradigms.

Parameter5-Bromo-3-fluoropyrazin-2-amine5-Chloro-3-fluoropyrazin-2-amine
Bond Dissociation Energy ~285 kJ/mol~331 kJ/mol
Oxidative Addition Kinetics Fast (Low activation barrier)Slow (Rate-limiting step)
Preferred Catalyst System Pd(dppf)Cl₂, Pd(PPh₃)₄XPhos Pd G3, RuPhos Pd G3
Typical Reaction Temp 60–80 °C90–110 °C
Suzuki-Miyaura Yield (Avg) 85–95% (Standard boronic acids)60–75% (Requires active ligands)
Strategic Application Primary, early-stage core buildingOrthogonal/sequential coupling

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The critical success factor in both workflows is the rigorous exclusion of oxygen, which rapidly oxidizes the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle.

Protocol A: Mild Suzuki-Miyaura Coupling (5-Bromo Derivative)

Objective: C-C bond formation utilizing the highly reactive C-Br bond.

  • Preparation: In an oven-dried Schlenk flask, add 5-bromo-3-fluoropyrazin-2-amine (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv, 1.2 mmol).

  • Catalyst & Base Loading: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol).

  • Solvent & Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the biphasic mixture with ultra-pure Argon for 15 minutes. Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the transmetalation step at the phase boundary.

  • Reaction: Seal the flask and heat to 80 °C for 4–6 hours. Monitor via LC-MS. The rapid consumption of the starting material validates the low activation energy of the C-Br bond[3].

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: High-Energy Buchwald-Hartwig Amination (5-Chloro Derivative)

Objective: C-N bond formation requiring specialized ligands to overcome the C-Cl bond strength.

  • Preparation: In a dry, argon-flushed vial, add 5-chloro-3-fluoropyrazin-2-amine (1.0 equiv, 1.0 mmol) and the secondary amine coupling partner (1.5 equiv, 1.5 mmol).

  • Catalyst & Base Loading: Add RuPhos Pd G3 precatalyst (0.05 equiv, 5 mol%), RuPhos ligand (0.05 equiv, 5 mol%), and Cs₂CO₃ (2.0 equiv, 2.0 mmol). Causality: The G3 precatalyst rapidly generates the active monoligated L-Pd(0) species upon activation by the base, while the bulky RuPhos ligand forces the Pd center into a highly reactive geometry that can insert into the stubborn C-Cl bond.

  • Solvent & Degassing: Add anhydrous tert-amyl alcohol (5 mL). Subject the mixture to three freeze-pump-thaw cycles.

  • Reaction: Heat the sealed vial to 100 °C for 16 hours.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts, concentrate under vacuum, and purify via reverse-phase preparative HPLC.

Conclusion & Strategic Selection

The choice between 5-bromo- and 5-chloro-3-fluoropyrazin-2-amine should be dictated by your overarching synthetic strategy. If the pyrazine core is the primary site of functionalization and high yields under mild conditions are prioritized, the 5-bromo derivative is the undisputed choice[2]. However, if your synthesis involves a highly complex intermediate where a weaker halogen (like an iodide or bromide on a different ring) must be reacted first, deploying the 5-chloro derivative allows you to preserve the pyrazine C5 position for late-stage functionalization[1].

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Comparative

A Comparative Guide to Halogen Leaving Group Ability in Nucleophilic Aromatic Substitution on 5-bromo-3-fluoropyrazin-2-amine

In the landscape of medicinal chemistry and drug development, pyrazine scaffolds are of paramount importance due to their prevalence in biologically active molecules. The functionalization of these electron-deficient het...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, pyrazine scaffolds are of paramount importance due to their prevalence in biologically active molecules. The functionalization of these electron-deficient heterocycles often relies on nucleophilic aromatic substitution (SNAr), a powerful tool for forging new carbon-heteroatom bonds. A nuanced understanding of the factors governing these reactions is critical for predictable and efficient synthesis. This guide provides an in-depth comparison of the leaving group ability of bromide versus fluoride on the 5-bromo-3-fluoropyrazin-2-amine core, supported by mechanistic principles and a detailed experimental protocol for empirical validation.

The Counterintuitive World of SNAr: Why Electronegativity Trumps Bond Strength

Unlike the familiar SN1 and SN2 reactions where weaker C-X bonds lead to better leaving groups (I > Br > Cl > F), nucleophilic aromatic substitution operates under a different mechanistic paradigm, often reversing this trend.[1][2] The reactivity in SNAr is typically governed by a two-step addition-elimination mechanism.[3] The rate-determining step is usually the initial attack of the nucleophile on the electron-poor aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][5] The leaving group is then expelled in a second, generally faster, step to restore aromaticity.[6]

This mechanism has two profound implications for halogen leaving groups:

  • The Rate-Determining Step: Since C-X bond cleavage is not part of the rate-limiting step, the strength of the bond (C-F > C-Cl > C-Br > C-I) is less influential on the reaction rate.[7][8]

  • Activation by Electronegativity: The initial nucleophilic attack is accelerated by the electrophilicity of the carbon atom bearing the leaving group. Highly electronegative atoms, like fluorine, strongly withdraw electron density via the inductive effect, making the attached carbon more electron-deficient and thus more susceptible to attack.[6][9][10]

Consequently, for many activated aromatic systems, the SNAr reactivity order for halogens is F > Cl ≈ Br > I.[1][11] The pyrazine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack.[12][13] In 5-bromo-3-fluoropyrazin-2-amine, both halogen atoms are positioned on carbons that are activated by the ring nitrogens. Therefore, a competition exists, and understanding which halogen is a superior leaving group is key to predicting the reaction's outcome.

Mechanistic Overview: Substitution on the Pyrazine Core

The SNAr reaction on 5-bromo-3-fluoropyrazin-2-amine can proceed via two pathways, depending on whether the nucleophile attacks the carbon bearing the fluorine or the bromine. The formation of the negatively charged Meisenheimer complex is the crucial, rate-determining step.[14] The high electronegativity of fluorine is expected to make the C3 position more electrophilic, favoring nucleophilic attack and subsequent displacement of the fluoride ion.

SNAr_Mechanism cluster_start Reactants Start 5-bromo-3-fluoropyrazin-2-amine + Nu- Attack_F Nucleophilic Attack at C3 Start->Attack_F k_F (fast) Attack_Br Nucleophilic Attack at C5 Start->Attack_Br k_Br (slower) Meisenheimer_F Meisenheimer Complex A (ipso-to-F) Attack_F->Meisenheimer_F Rate-Determining Step Product_F 5-bromo-3-(nucleo)pyrazin-2-amine + F- Meisenheimer_F->Product_F Rearomatization (fast) Meisenheimer_Br Meisenheimer Complex B (ipso-to-Br) Attack_Br->Meisenheimer_Br Rate-Determining Step Product_Br 3-fluoro-5-(nucleo)pyrazin-2-amine + Br- Meisenheimer_Br->Product_Br Rearomatization (fast) Workflow A 1. Reaction Setup (Substrate, Base, Solvent) B 2. Add Nucleophile (Morpholine) A->B C 3. Heat & Monitor (TLC, LC-MS) B->C D 4. Aqueous Workup (Quench & Extract) C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis (NMR, MS) E->F G Identify Major Product F->G

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Validation

5-bromo-3-fluoropyrazin-2-amine compared to other halogenated pyrazines

Title: Orthogonal Functionalization in Medicinal Chemistry: A Comparative Guide to 5-Bromo-3-fluoropyrazin-2-amine Introduction The pyrazine ring is a privileged pharmacophore in drug discovery, frequently embedded in ki...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Orthogonal Functionalization in Medicinal Chemistry: A Comparative Guide to 5-Bromo-3-fluoropyrazin-2-amine

Introduction

The pyrazine ring is a privileged pharmacophore in drug discovery, frequently embedded in kinase inhibitors and CNS-active agents. However, the regioselective functionalization of multi-halogenated pyrazines remains a synthetic challenge due to the electron-deficient nature of the diazine core. Enter 5-bromo-3-fluoropyrazin-2-amine (CAS: 2866319-48-2)[1]—a highly specialized building block designed to offer predictable, orthogonal reactivity. This guide explores the mechanistic advantages of this compound compared to traditional halogenated pyrazines and provides validated protocols for its application.

The Mechanistic Basis of Orthogonal Reactivity

To understand why 5-bromo-3-fluoropyrazin-2-amine is superior to symmetrical or mono-halogenated alternatives, we must analyze the two primary pathways for pyrazine functionalization:

  • Nucleophilic Aromatic Substitution (S N​ Ar): The pyrazine core is highly electron-deficient, making it an excellent substrate for S N​ Ar. In these reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer complex. Because fluorine is the most electronegative halogen, it strongly polarizes the C-F bond, drastically lowering the activation energy for this step. Consequently, the reactivity trend for S N​ Ar is F > Cl ≈ Br > I ([2]). The fluorine at the C3 position is hyper-activated by the adjacent pyrazine nitrogen and the C2-amino group.

  • Transition Metal-Catalyzed Cross-Coupling: Conversely, in palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. This process is governed by bond dissociation energy rather than electronegativity. Because the C-Br bond is significantly weaker and longer than the C-F bond, the reactivity trend is reversed: I > Br > Cl > F [2].

This inverse reactivity creates a perfect orthogonal system. Chemists can selectively displace the C3-fluorine via S N​ Ar under mild conditions without disturbing the C5-bromine, or they can perform a cross-coupling at the C5-bromine while leaving the C3-fluorine intact for late-stage functionalization ([3]).

Comparative Analysis of Halogenated Pyrazines

The table below contrasts 5-bromo-3-fluoropyrazin-2-amine with other common pyrazine building blocks, highlighting how halogen selection dictates synthetic utility.

CompoundCAS NumberC3 Reactivity (S N​ Ar)C5 Reactivity (Pd-Coupling)Primary Synthetic Application
5-bromo-3-fluoropyrazin-2-amine 2866319-48-2[1]Excellent (F is highly polarized)Excellent (Br enables fast oxidative addition)Orthogonal bi-functionalization; complex library synthesis.
5-bromo-3-chloropyrazin-2-amine N/AModerate (Cl requires higher heat/stronger nucleophiles)Excellent (Br)Standard stepwise functionalization where F is not required.
3,5-dibromopyrazin-2-amine 24241-18-1Poor/Moderate (Br is bulky, less polarizing for S N​ Ar)Excellent (Br)Symmetrical coupling; challenging to differentiate C3 vs C5.
5-bromo-6-fluoropyrazin-2-amine 2763759-29-9[4]N/A (F is at C6, different electronics)Excellent (Br)Synthesis of C6-modified pyrazine analogs.

Self-Validating Experimental Protocols

The following protocols demonstrate the orthogonal functionalization of 5-bromo-3-fluoropyrazin-2-amine. Each protocol is designed as a self-validating system, incorporating specific analytical checkpoints to ensure reaction fidelity.

Protocol A: Regioselective S N​ Ar at C3 (Displacing Fluorine)

Objective: Form a C-N bond at C3 using a primary amine while preserving the C5-Br bond.

  • Step 1: Dissolve 5-bromo-3-fluoropyrazin-2-amine (1.0 equiv) in a polar aprotic solvent (e.g., NMP or DMF).

    • Causality: Polar aprotic solvents stabilize the charged Meisenheimer transition state, accelerating the S N​ Ar reaction.

  • Step 2: Add the primary amine (1.05 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HF byproduct without competing for the electrophilic C3 carbon.

  • Step 3: Stir at 25°C – 40°C for 2-4 hours.

    • Causality: The extreme reactivity of the C-F bond allows for low-temperature coupling. Avoiding high heat prevents any background S N​ Ar at the C5-Br position.

  • Validation Checkpoint: Monitor via LC-MS and 19 F NMR. The reaction is complete when the starting material mass (m/z ~192/194) disappears and the characteristic 19 F NMR signal for the C3-fluorine is completely lost.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5 (Reacting Bromine)

Objective: Form a C-C bond at C5 using an aryl boronic acid while preserving the C3-F bond.

  • Step 1: Combine 5-bromo-3-fluoropyrazin-2-amine (1.0 equiv), aryl boronic acid (1.2 equiv), and aqueous K 2​ CO 3​ (2.0 equiv) in 1,4-dioxane. Degas the mixture with N 2​ for 15 minutes.

  • Step 2: Add Pd(dppf)Cl 2​ (0.05 equiv).

    • Causality: The bidentate dppf ligand is sterically demanding and electron-rich, which promotes rapid reductive elimination while preventing the basic pyrazine nitrogens from coordinating to and poisoning the palladium center[5].

  • Step 3: Heat to 80°C for 6-8 hours.

    • Causality: The C-Br bond readily undergoes oxidative addition at this temperature, while the C-F bond remains entirely inert to Pd(0) insertion.

  • Validation Checkpoint: Monitor via 1 H NMR. Successful coupling is indicated by the integration of the new aryl protons and a distinct chemical shift of the solitary pyrazine C6 proton, while the 19 F NMR signal remains intact.

Visualizing the Orthogonal Workflow

The logical relationship between the functional groups and their respective reaction pathways is mapped below.

OrthogonalReactivity Start 5-bromo-3-fluoropyrazin-2-amine (Orthogonal Scaffold) SNAr_Path SNAr Reaction (C3) Nucleophilic Attack Start->SNAr_Path Amine, DIPEA, 25°C F > Cl > Br Pd_Path Cross-Coupling (C5) Oxidative Addition Start->Pd_Path Pd(dppf)Cl2, Ar-B(OH)2, 80°C Br > Cl > F Int_SNAr 3-Amino-5-bromopyrazin-2-amine (Retains C5-Br for Pd-coupling) SNAr_Path->Int_SNAr Int_Pd 5-Aryl-3-fluoropyrazin-2-amine (Retains C3-F for SNAr) Pd_Path->Int_Pd Final Fully Functionalized Target Molecule Int_SNAr->Final Suzuki Coupling at C5 Int_Pd->Final SNAr Reaction at C3

Workflow demonstrating the orthogonal functionalization of 5-bromo-3-fluoropyrazin-2-amine.

References

  • 5-bromo-3-fluoropyrazin-2-amine — Chemical Substance Information. NextSDS. Available at:[Link]

  • Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, Royal Society of Chemistry (2013). DOI: 10.1039/C3OB40460A. Available at:[Link]

  • 5-bromo-6-fluoropyrazin-2-amine — Chemical Substance Information. NextSDS. Available at:[Link]

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Comparative

Benchmarking 5-Bromo-3-fluoropyrazin-2-amine in Kinase Inhibitor SAR: A Comparative Application Guide

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel building blocks that can streamline the synthesis of complex pharmacophores. In structure-activity relationship (SAR) studies—particul...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in medicinal chemistry, I frequently evaluate novel building blocks that can streamline the synthesis of complex pharmacophores. In structure-activity relationship (SAR) studies—particularly for kinase inhibitors targeting enzymes like Nek2, PI3K, and Chk1—the aminopyrazine core is a privileged scaffold.

Recently, 5-bromo-3-fluoropyrazin-2-amine (CAS 2866319-48-2) has emerged as a highly versatile bifunctional building block[1]. This guide objectively benchmarks its performance against traditional alternatives, such as 5-bromo-pyrazin-2-amine and 5-bromo-3-chloropyrazin-2-amine, detailing the causality behind its superior physicochemical and synthetic profiles.

Structural & Electronic Profiling: The "Why" Behind the Scaffold

The utility of 5-bromo-3-fluoropyrazin-2-amine lies in its orthogonal reactivity. The C5-bromine serves as a reliable handle for transition-metal-catalyzed cross-coupling, while the C3-fluorine acts as an exceptional leaving group for nucleophilic aromatic substitution (SNAr) and a powerful electronic modulator.

The Causality of Fluorine Substitution

Choosing a fluorine atom over a chlorine or hydrogen atom at the C3 position fundamentally alters the molecule's behavior in two critical ways:

  • Accelerated SNAr Reactivity: It is a common misconception that leaving group ability in SNAr follows the SN2 trend (I > Br > Cl > F). In SNAr, the rate-determining step is the formation of the anionic Meisenheimer complex. Fluorine's extreme electronegativity strongly polarizes the C–F bond, making the ipso-carbon highly electrophilic and stabilizing the transition state far better than chlorine[2]. Consequently, SNAr reactions with 3-fluoropyrazines proceed under much milder conditions than their 3-chloro counterparts[3].

  • pKa Modulation and Permeability: The inductive electron-withdrawing effect of the C3-fluorine significantly lowers the pKa of the adjacent C2-amine[4]. By reducing the basicity of the amine, the fraction of the neutral species at physiological pH increases. This directly enhances passive membrane permeability and reduces liabilities associated with off-target binding, such as hERG channel inhibition[5].

Electronic_Effects F_Atom C3-Fluorine Substitution Effect1 High Electronegativity (Inductive Withdrawal) F_Atom->Effect1 Effect2 Extreme C-F Polarity (Transition State Stabilization) F_Atom->Effect2 Outcome1 Lower C2-Amine pKa (Increased Permeability) Effect1->Outcome1 Outcome3 Reduced hERG Liability Effect1->Outcome3 Outcome2 Accelerated SNAr (vs. Chlorine) Effect2->Outcome2

Logical relationship between C3-fluorination and its physicochemical and pharmacological benefits.

Comparative Performance Data

To objectively benchmark 5-bromo-3-fluoropyrazin-2-amine, we compare it against the standard 3-H and 3-Cl analogs. The data below synthesizes expected reactivity profiles based on established aminopyrazine SAR studies[6].

Scaffold AlternativeC2-Amine pKa (Est.)C3-SNAr ReactivityC5-Cross-Coupling EfficiencyC3 Steric Bulk (vdW radius)
5-bromo-pyrazin-2-amine ~1.5 - 2.0N/A (Requires C-H activation)Excellent1.20 Å (Hydrogen)
5-bromo-3-chloropyrazin-2-amine ~0.5 - 1.0Moderate (Requires heating >80°C)Good1.75 Å (Chlorine)
5-bromo-3-fluoropyrazin-2-amine < 0.5Excellent (Proceeds at RT to 60°C) Excellent 1.47 Å (Fluorine)

Key Takeaway: The 3-fluoro analog provides the optimal balance. It offers a smaller steric footprint than chlorine (minimizing steric clashes in tight kinase hinge regions) while maximizing SNAr efficiency for late-stage diversification.

Experimental Workflows & Protocols

A self-validating synthetic system is crucial for SAR library generation. The standard workflow involves a sequential C5 Suzuki-Miyaura coupling followed by a C3 SNAr displacement. Because Pd(0) strongly prefers oxidative addition into the weaker C–Br bond, the C3–F bond remains completely intact during the first step.

SAR_Workflow Start 5-bromo-3-fluoro pyrazin-2-amine Step1 C5 Suzuki Coupling (Pd-Catalyzed) Start->Step1 Aryl-B(OH)2 Int1 C5-Aryl Intermediate (LC-MS Confirmed) Step1->Int1 Check m/z Step2 C3 SNAr Displacement (Nucleophile) Int1->Step2 R-NH2 / Base Final Target Inhibitor (Lead Compound) Step2->Final Purify

Workflow for sequential C5-cross-coupling and C3-SNAr functionalization of the scaffold.

Protocol 1: Chemoselective C5 Suzuki-Miyaura Coupling

Objective: Install the solvent-exposed or deep-pocket binding motif at C5 while preserving the C3-fluorine.

  • Reaction Setup: In a microwave vial, combine 5-bromo-3-fluoropyrazin-2-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).

  • Solvent Addition: Suspend the mixture in a degassed solution of 1,4-Dioxane/H2O (4:1, 0.2 M).

  • Execution: Seal the vial and heat at 80°C for 4 hours.

  • Self-Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. Successful coupling is validated by the complete disappearance of the starting material mass (m/z 192/194[M+H]+) and the emergence of the coupled product mass. The preservation of the C3-F bond is confirmed by the absence of defluorinated side products.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

Protocol 2: Late-Stage C3 SNAr Diversification

Objective: Displace the C3-fluorine with a primary or secondary amine to complete the kinase inhibitor pharmacophore.

  • Reaction Setup: Dissolve the C5-aryl-3-fluoropyrazin-2-amine intermediate (1.0 equiv) in anhydrous NMP or DMF (0.2 M).

  • Reagent Addition: Add the nucleophilic amine (1.5 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

  • Execution: Stir the reaction at 60°C for 2–6 hours. (Note: The 3-chloro analog typically requires >80°C for >12 hours).

  • Self-Validation Checkpoint (LC-MS & 19F NMR):

    • LC-MS: Look for a mass shift corresponding to +[Amine Mass] - 20 Da (indicating the loss of HF).

    • 19F NMR: The complete disappearance of the aromatic fluorine signal (~ -90 to -110 ppm) confirms quantitative displacement.

  • Workup: Purify the final compound directly via preparative reverse-phase HPLC.

Conclusion

For modern SAR campaigns, 5-bromo-3-fluoropyrazin-2-amine is a vastly superior building block compared to its non-fluorinated or chlorinated predecessors. By leveraging the extreme polarity of the C–F bond, chemists can achieve rapid, mild SNAr diversification while simultaneously benefiting from the fluorine-induced pKa lowering of the adjacent amine—a critical factor in optimizing the ADME properties of CNS and oncology drugs.

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